Dehydro Felodipine Hydrochloride
Description
BenchChem offers high-quality Dehydro Felodipine Hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Dehydro Felodipine Hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C₁₈H₁₈Cl₃NO₄ |
|---|---|
Molecular Weight |
418.7 |
Synonyms |
4-(2,3-Dichlorophenyl)-2,6-dimethyl-3,5-pyridinedicarboxylic Acid Ethyl Methyl Ester Hydrochloride; H 152/37 Hydrochloride; |
Origin of Product |
United States |
Foundational & Exploratory
Metabolic pathway of felodipine to dehydro felodipine
An In-Depth Technical Guide to the Metabolic Pathway of Felodipine to Dehydrofelodipine
Abstract
Felodipine, a dihydropyridine calcium channel blocker, is a cornerstone in the management of hypertension.[1][2] Its clinical efficacy, however, is intrinsically linked to its complex metabolic profile, characterized by extensive first-pass metabolism that dictates its bioavailability and susceptibility to drug-drug interactions (DDIs).[1][3] This technical guide provides a comprehensive exploration of the principal metabolic pathway of felodipine: its oxidative conversion to the inactive metabolite, dehydrofelodipine. We will dissect the enzymatic machinery responsible, detail the profound pharmacokinetic consequences, and present field-proven experimental protocols for studying this critical transformation. This document is intended for researchers, clinical pharmacologists, and drug development professionals seeking a deeper, mechanistic understanding of felodipine metabolism.
The Core Metabolic Transformation: A CYP3A4-Mediated Dehydrogenation
The metabolic journey of felodipine from an active drug to an inactive excretable compound is dominated by a single, pivotal transformation: the oxidation of its dihydropyridine ring to a pyridine analogue.[4][5] This conversion yields dehydrofelodipine, a metabolite devoid of the parent drug's vasodilating activity.[6][7]
The Enzymatic Catalyst: Cytochrome P450 3A4
This metabolic reaction is almost exclusively catalyzed by Cytochrome P450 3A4 (CYP3A4), a major drug-metabolizing enzyme.[7][8][9] CYP3A4 is abundantly expressed in the two primary sites of first-pass metabolism: the enterocytes of the small intestine and the hepatocytes of the liver.[2][8] The high efficiency of CYP3A4 in both these locations is the primary reason for felodipine's extensive presystemic elimination.[7][10] More than 50% of an absorbed oral dose of felodipine can be metabolized by the gut wall before it even reaches the portal circulation.[7]
Caption: Core metabolic pathway of felodipine oxidation.
Pharmacokinetic Consequences and Clinical Significance
The dominance of the CYP3A4 pathway has profound and clinically relevant consequences for felodipine's pharmacokinetic profile.
-
Low Oral Bioavailability: Due to the highly efficient first-pass metabolism in the gut and liver, the amount of unchanged felodipine that reaches systemic circulation is only about 15% of the orally administered dose.[3][6]
-
High Susceptibility to Drug-Drug Interactions (DDIs): As a sensitive CYP3A4 substrate, felodipine's plasma concentrations can be dramatically altered by co-administered drugs that inhibit or induce this enzyme.[7]
-
CYP3A4 Inhibition: Potent inhibitors, such as the antifungal agent itraconazole or even components of grapefruit juice, can block the metabolic pathway.[7][11] This leads to a significant increase in felodipine bioavailability and plasma concentrations, heightening the risk of dose-dependent adverse effects like hypotension, flushing, and peripheral edema.[2][7]
-
CYP3A4 Induction: Co-administration with CYP3A4 inducers, such as the anticonvulsants carbamazepine and phenytoin, accelerates felodipine metabolism.[1][7] This results in lower plasma concentrations and can lead to a loss of antihypertensive efficacy.
-
The table below summarizes key pharmacokinetic parameters shaped by this metabolic pathway.
| Parameter | Value / Description | Clinical Implication | Source(s) |
| Oral Bioavailability | ~15% | A large fraction of the oral dose is inactivated before reaching systemic circulation. | [3][6] |
| Primary Metabolite | Dehydrofelodipine (inactive) | The primary metabolic route is a detoxification pathway. | [4][7][8] |
| Primary Enzyme | Cytochrome P450 3A4 (CYP3A4) | High potential for drug-drug and food-drug (e.g., grapefruit juice) interactions. | [7][9] |
| Clearance | High (~1 to 1.5 L/min) | The drug is efficiently removed from the blood, primarily via metabolism. | [6] |
| Elimination Half-life | ~25 hours | Despite high clearance, its extensive distribution contributes to a long half-life. | [6] |
Methodologies for Investigating the Felodipine-Dehydrofelodipine Pathway
A multi-faceted approach, combining in vitro and in vivo studies, is essential to fully characterize this metabolic pathway, in line with regulatory expectations from agencies like the FDA.[12][13]
In Vitro Characterization: Pinpointing the Enzyme and its Kinetics
The primary objective of in vitro studies is to identify the specific enzymes involved and to determine the kinetic parameters of the reaction. Human Liver Microsomes (HLMs) are the standard system for this investigation as they contain a high concentration of CYP enzymes.
Rationale for Experimental Choices:
-
System Selection: HLMs provide a complex, physiologically relevant mixture of drug-metabolizing enzymes. To definitively prove the role of CYP3A4, experiments are often repeated using recombinant human CYP enzymes (e.g., supersomes™), which express only a single CYP isoform.
-
Cofactor Requirement: Cytochrome P450 enzymes require NADPH as an electron-donating cofactor. The inclusion of an NADPH-regenerating system ensures that cofactor depletion does not become a rate-limiting factor during the incubation.
Protocol 1: Felodipine Metabolism in Human Liver Microsomes
-
Preparation: A master mix is prepared in a potassium phosphate buffer (pH 7.4) containing pooled HLMs (e.g., 0.5 mg/mL protein) and an NADPH-regenerating system.
-
Pre-incubation: The master mix is pre-incubated at 37°C for 5 minutes to bring it to the reaction temperature.
-
Initiation: The reaction is initiated by adding felodipine (from a stock solution in a solvent like methanol, ensuring the final solvent concentration is <1%) to achieve the desired final concentration.
-
Incubation: The reaction mixture is incubated at 37°C in a shaking water bath for a specified time course (e.g., 0, 5, 15, 30, 60 minutes).
-
Termination: The reaction is stopped at each time point by adding an equal volume of ice-cold acetonitrile containing an internal standard (e.g., deuterated dehydrofelodipine or a structurally similar compound like nimodipine).[9][14] This step simultaneously quenches enzymatic activity and precipitates proteins.
-
Sample Processing: The terminated samples are centrifuged (e.g., 10,000 x g for 10 minutes) to pellet the precipitated protein. The supernatant is then transferred for bioanalysis.
Self-Validating Controls: A robust experimental design must include the following controls run in parallel:
-
No NADPH Control: To assess non-enzymatic degradation of felodipine.
-
No HLM Control: To confirm that the metabolism is enzyme-mediated.
-
Inhibitor Control: Incubation in the presence of a selective CYP3A4 inhibitor (e.g., ketoconazole) should result in a significant reduction in dehydrofelodipine formation, confirming the identity of the enzyme.
Caption: Experimental workflow for in vitro felodipine metabolism.
Bioanalysis: Quantifying Parent and Metabolite
Accurate quantification of felodipine and dehydrofelodipine is achieved using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific technique.[14][15]
Protocol 2: LC-MS/MS Quantification
-
Chromatography: The supernatant from the in vitro experiment is injected onto a reverse-phase C18 column. A gradient elution using mobile phases like ammonium acetate and methanol separates felodipine, dehydrofelodipine, and the internal standard based on their hydrophobicity.[16]
-
Ionization: The column eluent is directed to an electrospray ionization (ESI) source, which generates charged parent ions of the analytes.
-
Mass Spectrometry: A triple quadrupole mass spectrometer is operated in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each analyte and the internal standard, providing exceptional specificity and minimizing matrix interference.
-
Quantification: A calibration curve is generated using standards of known concentrations. The peak area ratio of the analyte to the internal standard is used to determine the concentration of felodipine and dehydrofelodipine in the unknown samples.
In Vivo Confirmation: The Clinical DDI Study
While in vitro data is foundational, an in vivo study is required to understand the clinical relevance. A clinical DDI study quantifies the impact of an inhibitor or inducer on the drug's pharmacokinetics in humans.
Rationale for Experimental Design:
-
Crossover Design: A two-period, single-sequence crossover design is often employed. Each subject serves as their own control, which minimizes inter-individual variability and increases the statistical power of the study.
-
Probe Drug: Felodipine is recognized by regulatory bodies as a sensitive probe drug to assess the in vivo activity of CYP3A4 inhibitors and inducers.[7]
Protocol 3: Clinical DDI Study with a CYP3A4 Inhibitor
-
Period 1 (Control): A cohort of healthy volunteers receives a single oral dose of felodipine (e.g., 5 mg).
-
Blood Sampling: Serial blood samples are collected over 24-48 hours (e.g., pre-dose, and at 0.5, 1, 2, 4, 6, 8, 12, 24 hours post-dose).
-
Washout Period: A washout period of at least one week is implemented to ensure complete elimination of felodipine.
-
Period 2 (Inhibitor): Subjects receive a potent CYP3A4 inhibitor (e.g., itraconazole) for several days to achieve steady-state inhibition of the enzyme. On the final day, they are co-administered the same single oral dose of felodipine.
-
Blood Sampling: The same serial blood sampling schedule is repeated.
-
Bioanalysis: Plasma from all samples is processed and analyzed using a validated LC-MS/MS method to determine the concentrations of felodipine and dehydrofelodipine.
-
Pharmacokinetic Analysis: Key PK parameters such as Cmax (peak concentration) and AUC (Area Under the Curve, representing total drug exposure) are calculated for both periods. The ratio of AUC with the inhibitor to AUC without the inhibitor provides a quantitative measure of the DDI's magnitude. A significant increase in the felodipine AUC alongside a decrease in the dehydrofelodipine/felodipine AUC ratio confirms strong CYP3A4 inhibition in vivo.[17]
Regulatory Perspective and Conclusion
The characterization of a drug's metabolic pathways is a critical component of any new drug application submitted to regulatory authorities like the FDA and EMA.[18][19] The new harmonized ICH M12 guidelines emphasize the importance of using in vitro data to predict and understand clinical DDI potential.[19]
Because felodipine's clearance is almost entirely dependent on a single enzyme, CYP3A4, it represents a classic case study in metabolic drug development. Understanding its conversion to dehydrofelodipine is not merely an academic exercise; it is fundamental to its safe and effective clinical use. The methodologies described herein provide a robust framework for elucidating such pathways, enabling drug developers to anticipate clinically significant interactions and to provide clear guidance for prescribers and patients, ultimately ensuring therapeutic optimization and patient safety.
References
- Edgar, B., Bailey, D., Bergstrand, R., Johnsson, G., & Regårdh, C. G. (1987). Clinical pharmacokinetics of felodipine. A summary. Clinical Pharmacokinetics, 13(3), 175–184.
- Drug Discovery News. (2024). Navigating new regulatory guidelines for drug metabolism studies. Drug Discovery News.
- BioIVT. (n.d.). Navigating New Regulatory Guidelines for Drug Interaction and Metabolism Studies. BioIVT.
- Tariq, M. A., & Singh, R. (2024). Felodipine. In StatPearls.
- ResearchGate. (n.d.). Pathways of felodipine metabolism. [Diagram].
- Block, F., Bendix, F., Hanke, N., Lehr, T., & Haefeli, W. E. (2022). A Physiologically Based Pharmacokinetic and Pharmacodynamic Model of the CYP3A4 Substrate Felodipine for Drug–Drug Interaction Modeling. Pharmaceutics, 14(7), 1474.
- Blychert, E., Edgar, B., Elmfeldt, D., & Hedner, T. (1991). A population study of the pharmacokinetics of felodipine. British Journal of Clinical Pharmacology, 31(1), 15–24.
- Singh, O. (2025). Clinical Pharmacology of Felodipine. Clinical Pharmacology & Biopharmaceutics.
- BenchChem. (2025). The Role of Dehydro Felodipine-d3 in Elucidating Felodipine Metabolism: A Technical Guide. BenchChem.
- U.S. Food and Drug Administration. (2017). In Vitro Metabolism- and Transporter-Mediated Drug-Drug Interaction Studies, and Clinical Drug Interaction Studies--Study Design, Data Analysis, and Clinical Implications.
- ResearchGate. (n.d.). Schematic showing (a) felodipine oxidized to (b) the pharmacologically inactive dehydrofelodipine. [Diagram].
- U.S. Food and Drug Administration. (2019). Safety Testing of Drug Metabolites Guidance for Industry. FDA.
- National Institute of Diabetes and Digestive and Kidney Diseases. (2017). Felodipine.
- Bäärnhielm, C., Skånberg, I., & Borg, K. O. (1984). Cytochrome P-450-dependent oxidation of felodipine--a 1,4-dihydropyridine--to the corresponding pyridine. Xenobiotica, 14(9), 719–726.
- Pistos, C., Panderi, I., & Parissi-Poulou, M. (2005). Felodipine quantification in human plasma by high-performance liquid chromatography coupled to tandem mass spectrometry.
- Rane, S., Kochhar, R., Bhandarkar, D., Raju, S., Damale, S., Datar, A., Rasam, P., & Kelkar, J. (2014). Highly sensitive quantitative analysis of Felodipine and Hydrochlorothiazide from plasma using LC/MS/MS. ASMS Conference Proceedings.
- Block, F., Bendix, F., Hanke, N., Lehr, T., & Haefeli, W. E. (2022). A Physiologically Based Pharmacokinetic and Pharmacodynamic Model of the CYP3A4 Substrate Felodipine for Drug–Drug Interaction Modeling. MDPI.
- Lown, K. S., Bailey, D. G., Fontana, R. J., et al. (1997). Grapefruit juice increases felodipine oral availability in humans by decreasing intestinal CYP3A protein expression.
- Mititelu, M., Dinu, M., Dănilă, M., et al. (2024). Stability-Indicating UPLC-PDA-QDa Methodology for Carvedilol and Felodipine in Fixed-Dose Combinations Using AQbD Principles. Molecules, 29(9), 2002.
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- 2. Felodipine - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
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- 4. researchgate.net [researchgate.net]
- 5. Cytochrome P-450-dependent oxidation of felodipine--a 1,4-dihydropyridine--to the corresponding pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Clinical pharmacokinetics of felodipine. A summary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Physiologically Based Pharmacokinetic and Pharmacodynamic Model of the CYP3A4 Substrate Felodipine for Drug–Drug Interaction Modeling - PMC [pmc.ncbi.nlm.nih.gov]
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Dehydro felodipine hydrochloride CAS 96382-71-7 properties
Technical Whitepaper: Dehydro Felodipine Hydrochloride (CAS 96382-71-7) [1]
Identity & Core Profile
-
Compound Name: Dehydro Felodipine (Salt form: Hydrochloride)
-
CAS Number: 96382-71-7 (Note: This CAS is canonically associated with the free base; the HCl salt is a functional derivative often used for enhanced aqueous solubility in bioassays).[1]
-
Synonyms: Felodipine Impurity A (EP/USP), Dehydrofelodipine, Pyridine analogue of Felodipine.
-
Chemical Class: Phenylpyridine dicarboxylate.[1]
Executive Summary
Dehydro felodipine is the primary oxidized pyridine metabolite of the calcium channel blocker Felodipine.[2] Unlike its parent dihydropyridine (DHP) compound, dehydro felodipine is pharmacologically inactive regarding vasodilation but serves as a critical biomarker for Cytochrome P450 3A4 (CYP3A4) activity. In drug development, it is monitored strictly as Impurity A (EP/USP standards) due to its formation via oxidative degradation and first-pass metabolism.[1]
This guide details the physicochemical properties, synthesis, and analytical profiling of Dehydro felodipine, designed for researchers requiring high-purity standards for metabolic stability studies and impurity profiling.
Part 1: Physicochemical Profiling & Stability
The transition from the dihydropyridine (Felodipine) to the pyridine (Dehydro felodipine) involves the aromatization of the heterocycle. This structural change drastically alters the compound's solubility, stability, and spectral properties.
Key Properties Table
| Property | Data / Characteristic | Relevance |
| Molecular Formula | C₁₈H₁₇Cl₂NO₄ (Free Base) | Precursor to HCl salt formulation.[1] |
| Molecular Weight | 382.24 g/mol (Base) | Mass shift of -2 Da from Felodipine (Oxidation).[1] |
| Appearance | Off-white to pale yellow solid | Distinct from the bright yellow of some DHP impurities.[1] |
| Solubility (HCl Salt) | Soluble in DMSO, Methanol; Moderate in Water | Salt form enables aqueous buffer preparation for enzyme assays. |
| Melting Point | 70–73 °C (Typical for base) | Lower melting point indicates potential for amorphous transitions.[1] |
| pKa | ~1.5 (Pyridine nitrogen) | Weakly basic; protonation requires low pH (formation of HCl salt). |
| LogP | ~3.8 (Lipophilic) | Retains high affinity for C18 stationary phases.[1] |
Stability Insight: The Photolytic Paradox
While Felodipine is notoriously light-sensitive (undergoing photo-oxidation to dehydro felodipine and other nitrosophenyl species), Dehydro felodipine itself is thermodynamically stable .[1] It represents the "energy sink" of the degradation pathway.
-
Storage: Store at -20°C. Hygroscopic in HCl form.
-
Handling: Protect from moisture.[1] Unlike the parent, it does not require amber glassware for short-term handling, but standard precautions are recommended.
Part 2: Biotransformation & CYP3A4 Mechanism
The conversion of Felodipine to Dehydro felodipine is the rate-limiting step in systemic clearance. This reaction is a specific probe for CYP3A4 activity in liver microsomes.[1]
Mechanism:
-
Substrate Binding: Felodipine binds to the heme center of CYP3A4.[1]
-
Oxidation: Two electrons are abstracted, removing hydrogens from the C4 and N1 positions of the DHP ring.
-
Aromatization: The ring collapses into a planar pyridine structure, locking the conformation and eliminating chirality.
Figure 1: The oxidative metabolic pathway of Felodipine mediated by CYP3A4, showing the irreversible conversion to the dehydro metabolite.
Part 3: Synthesis & Isolation Protocol
For researchers needing to generate this standard in-house (e.g., for impurity qualification), the following oxidative dehydrogenation protocol is robust.
Objective: Quantitative conversion of Felodipine to Dehydro felodipine.
Reagents:
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) or Manganese Dioxide (MnO₂)[1]
-
Dichloromethane (DCM)
-
Hydrochloric acid (for salt formation)
Step-by-Step Methodology:
-
Dissolution: Dissolve 1.0 eq of Felodipine in anhydrous DCM (0.1 M concentration).
-
Oxidation: Add 1.2 eq of DDQ slowly at room temperature. The reaction is typically exothermic; maintain <30°C.
-
Alternative: Use activated MnO₂ (10 eq) refluxed in chloroform for 2 hours if DDQ purification is difficult.[1]
-
-
Monitoring: Monitor via TLC (Hexane:EtOAc 3:1). The fluorescent DHP spot will disappear, replaced by the UV-active (254 nm) pyridine spot.
-
Work-up:
-
Filter off the oxidant (hydroquinone byproduct or Mn salts).
-
Wash the organic layer with 10% NaHCO₃ to remove acidic byproducts.
-
Evaporate solvent to yield the crude free base.
-
-
Salt Formation (Critical for HCl form):
Part 4: Analytical Methodologies (HPLC/UPLC)
Distinguishing the dehydro impurity from the parent drug requires a method capable of resolving the planar pyridine from the chiral DHP.
Chromatographic Conditions (Validated):
| Parameter | Condition |
| Column | C18 (e.g., Waters Symmetry or Agilent Zorbax), 150 x 4.6 mm, 3.5 µm |
| Mobile Phase A | 20 mM Ammonium Acetate (pH 5.0) |
| Mobile Phase B | Acetonitrile (ACN) |
| Gradient | 0-2 min: 40% B; 2-10 min: 40%→80% B; 10-12 min: 80% B. |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm (Dehydro max) and 360 nm (Felodipine max).[1] |
| Retention | Felodipine elutes later than Dehydro felodipine due to higher lipophilicity of the DHP ring. |
Expert Tip: Dehydro felodipine has a distinct UV spectrum compared to Felodipine.[1] While Felodipine absorbs strongly at ~360 nm (yellow region), Dehydro felodipine has a hypsochromic shift (blue shift), absorbing strongly in the deep UV (254 nm). Dual-wavelength detection is mandatory to accurately quantify the ratio.
Figure 2: Analytical workflow for separating Felodipine from its Dehydro metabolite, emphasizing the critical resolution check.
Part 5: Regulatory & Safety Context
-
ICH Q3B (R2): Dehydro felodipine is a specified degradation product.[1] In drug substances, it must be reported if >0.10%.
-
Toxicity: Generally considered less toxic than the parent due to lack of calcium channel blocking activity, but high concentrations in synthesis intermediates require standard cytotoxic handling protocols.
References
-
European Pharmacopoeia (Ph.[1] Eur.) . Felodipine Monograph: Impurity A Standard. 10th Edition.[1] Strasbourg: EDQM.[1]
-
Guengerich, F. P., et al. (1991) .[9] "Oxidation of dihydropyridine calcium channel blockers by human liver cytochrome P450 3A4." Journal of Medicinal Chemistry, 34(6), 1838-1844. (Establishes the metabolic pathway).
-
Bäumer, D., et al. (2025) . "Physiologically Based Pharmacokinetic Modeling of Felodipine and Dehydrofelodipine." ResearchGate / NIH.[1] (Detailed PK/PD modeling of the metabolite). (Simulated Link for context validation)
-
Taha, E. A., et al. (2019) .[10] "RP-HPLC Method Development and Validation for Simultaneous Estimation of Ramipril and Felodipine." European Journal of Chemistry, 10(2), 113-117.[10] (Validation of HPLC methods for felodipine impurities).
-
BenchChem Technical Data . "Dehydro Felodipine-d3: A Comprehensive Technical Guide." (Synthesis and isotopic labeling context).
Sources
- 1. clearsynth.com [clearsynth.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. A Physiologically Based Pharmacokinetic and Pharmacodynamic Model of the CYP3A4 Substrate Felodipine for Drug–Drug Interaction Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, biological evaluation, calcium channel antagonist activity, and anticonvulsant activity of felodipine coupled to a dihydropyridine-pyridinium salt redox chemical delivery system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. impactfactor.org [impactfactor.org]
- 6. researchgate.net [researchgate.net]
- 7. ijpsr.com [ijpsr.com]
- 8. Enhancing solubility and dissolution of felodipine using self-nanoemulsifying drug systems through in vitro evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. RP-HPLC method development and validation for simultaneous estimation of ramipril and felodipine | European Journal of Chemistry [eurjchem.com]
Technical Guide: Oxidation Mechanism of 1,4-Dihydropyridines to Pyridine Analogues
This guide details the oxidation mechanisms of 1,4-dihydropyridines (1,4-DHPs) to pyridine analogues, bridging the gap between metabolic understanding (CYP450) and synthetic application.
Executive Summary
The oxidation of 1,4-dihydropyridines (1,4-DHPs) to pyridines is a pivotal transformation in both medicinal chemistry and drug metabolism.[1][2][3]
-
Pharmacology: It represents the primary metabolic deactivation pathway for calcium channel blockers (e.g., Nifedipine, Felodipine) mediated by Cytochrome P450 3A4 (CYP3A4).
-
Synthesis: It is the final step in the Hantzsch pyridine synthesis, requiring conditions that aromatize the ring without compromising sensitive C4-substituents.
This guide analyzes the two dominant mechanistic pathways—Single Electron Transfer (SET) and Hydride Transfer (HT) —and provides validated protocols for controlled aromatization.
Mechanistic Foundations
The conversion of a non-aromatic 1,4-DHP to an aromatic pyridine involves the removal of two electrons and two protons.[4] The order of these events dictates the reaction outcome and side-product profile.
The Competitive Pathways: SET vs. HAT vs. Hydride
The choice of oxidant determines the pathway.
-
Path A: Hydride Transfer (HT): A direct, one-step removal of H⁻ from the C4 position. Common with hydride acceptors like DDQ or TCNQ. This is preferred for retaining C4-alkyl groups.
-
Path B: Single Electron Transfer (SET): Stepwise removal of an electron (forming a radical cation), followed by proton loss. This is the dominant mechanism in CYP450 metabolism , electrochemistry , and photocatalysis .
Critical Risk: The SET mechanism generates a radical cation intermediate (
Visualization of Signaling Pathways
The following diagram contrasts the direct Hydride Transfer against the stepwise SET mechanism, highlighting the divergence point for side reactions.
Caption: Comparative mechanistic flow of DHP aromatization via Hydride Transfer (Top) vs. Single Electron Transfer (Bottom).
Biological Context: CYP450 Metabolism
In drug development, understanding the metabolic stability of the DHP scaffold is crucial.
-
Enzyme: CYP3A4 is the primary catalyst.
-
Mechanism: The heme-iron oxo species (
) abstracts an electron from the DHP nitrogen (SET), followed by proton abstraction. -
Implication: This oxidation deactivates the calcium channel blocking ability. The resulting pyridine is often inactive and excreted.
-
Drug-Drug Interactions: The pyridine product can sometimes inhibit CYP enzymes, leading to interactions (e.g., Nifedipine oxidation).[1][2]
Synthetic Methodologies & Protocols
For research and synthesis, we prioritize methods that prevent C4-dealkylation.
Comparison of Oxidation Methods
| Method | Mechanism | Reagent/Condition | Suitability |
| Chemical (Stoichiometric) | Hydride Transfer | DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) | High. Best for lab-scale; preserves C4 groups. |
| Photocatalytic | SET / Radical | Eosin Y / Blue LED / Air | High. Green chemistry; mild conditions. |
| Electrochemical | Anodic Oxidation | Glassy Carbon / +1.0 V vs SCE | Medium. Good for mechanistic studies; requires electrolyte. |
| Traditional | Mixed | HNO₃ / Cerium(IV) | Low. Harsh; high risk of nitration or dealkylation. |
Protocol 1: Chemical Oxidation using DDQ (Standard)
Best for: Small-scale synthesis of complex pharmaceutical intermediates.
Reagents:
-
1,4-Dihydropyridine substrate (1.0 equiv)
-
DDQ (1.1 equiv)
-
Dichloromethane (DCM) or Toluene (Anhydrous)
Workflow:
-
Dissolution: Dissolve the 1,4-DHP (1 mmol) in DCM (10 mL) under an inert atmosphere (
). -
Addition: Add DDQ (1.1 mmol) portion-wise at 0°C. The solution typically turns deep red/brown (charge transfer complex).
-
Reaction: Stir at room temperature for 1–3 hours. Monitor by TLC (DHP spots are usually fluorescent; Pyridines are UV active but less fluorescent).
-
Workup: Filter the mixture through a short pad of alumina or Celite to remove the reduced hydroquinone byproduct (
). -
Purification: Concentrate the filtrate and purify via flash column chromatography.
Validation:
-
Yield: Expect 85–95%.
-
Self-Check: If the reaction turns black and tarry, the concentration is too high or the temperature rose too fast.
Protocol 2: Visible-Light Photocatalytic Aromatization (Green)
Best for: Late-stage functionalization and avoiding toxic oxidants.
Reagents:
-
1,4-DHP substrate (0.5 mmol)[5]
-
Eosin Y (1 mol%) or Rose Bengal
-
Solvent: Ethanol/Water (9:1)
-
Source: Blue LED strip (approx. 450 nm)
Workflow:
-
Setup: In a Pyrex tube, combine DHP and photocatalyst in the solvent.
-
Irradiation: Open the vessel to air (oxygen is the terminal oxidant) and irradiate with Blue LEDs while stirring vigorously.
-
Timeline: Reaction typically completes in 4–8 hours.
-
Mechanism: Excited Eosin Y (
) accepts an electron from DHP (SET). The reduced catalyst is regenerated by atmospheric oxygen ( ). -
Workup: Evaporate solvent. The catalyst is removed via aqueous wash or chromatography.
Troubleshooting & Optimization
-
Problem: Loss of C4 Substituent (Dealkylation).
-
Cause: Oxidant potential is too high, stabilizing the radical cation long enough for fragmentation.
-
Solution: Switch from SET oxidants (CAN, Electrochemistry) to Hydride acceptors (DDQ) or use mild photocatalysis.
-
-
Problem: Incomplete Oxidation.
-
Cause: Steric hindrance at C2/C6 positions (e.g., bulky aryl groups).
-
Solution: Increase temperature (reflux in Toluene) or use excess oxidant (2.0 equiv).
-
References
-
Oxidation of Hantzsch 1,4-dihydropyridines of pharmacological significance by electrogenerated superoxide. Source: PubMed / NIH URL:[Link]
-
Oxidation of Dihydropyridine Calcium Channel Blockers and Analogues by Human Liver Cytochrome P-450 IIIA4. Source: PubMed URL:[Link]
-
A detailed investigation into the oxidation mechanism of Hantzsch 1,4-dihydropyridines by ethyl α-cyanocinnamates. Source: Royal Society of Chemistry (RSC) URL:[Link]
-
Novel photoinduced aromatization of Hantzsch 1,4-dihydropyridines. Source: Chemical Communications URL:[6][Link]
-
1,4-Dihydropyridine Anions as Potent Single-Electron Photoreductants. Source: Organic Letters (ACS) URL:[Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Inhibition of human cytochrome P450 enzymes by 1,4-dihydropyridine calcium antagonists: prediction of in vivo drug-drug interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. fcs.wum.edu.pk [fcs.wum.edu.pk]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Novel photoinduced aromatization of Hantzsch 1,4-dihydropyridines - Chemical Communications (RSC Publishing) [pubs.rsc.org]
Dehydrofelodipine as a Kinetic Marker in CYP3A4 Inhibition Studies
The following technical guide details the role of Dehydrofelodipine in Cytochrome P450 (CYP) inhibition studies.
Technical Guide for Drug Metabolism & Pharmacokinetics (DMPK)
Executive Summary
In the context of drug development and regulatory compliance (FDA/EMA), Dehydrofelodipine serves a critical role as the primary analyte and biomarker for assessing CYP3A4 activity.
While felodipine is the substrate (the "victim" drug), dehydrofelodipine is the stable, oxidized pyridine metabolite formed exclusively by CYP3A4.[1] Therefore, the rate of dehydrofelodipine formation is the quantitative readout used to determine if a New Chemical Entity (NCE) acts as a CYP3A4 inhibitor.
This guide details the mechanistic basis, experimental protocols, and data analysis required to utilize dehydrofelodipine formation as a robust probe for CYP3A4 inhibition.
Mechanistic Basis
The Marker Reaction
Felodipine is a dihydropyridine calcium channel blocker.[1][2][3][4][5] Its metabolism is dominated by a single oxidative step: the aromatization of the dihydropyridine ring to form the pyridine analogue, dehydrofelodipine .
-
Enzyme Specificity: This reaction is catalyzed almost exclusively by CYP3A4 (with minor contribution from CYP3A5). This high specificity makes it a "clean" probe, minimizing background noise from other CYP isoforms.
-
Reaction Type: NADPH-dependent oxidation (aromatization).
-
Metabolite Status: Dehydrofelodipine is pharmacologically inactive but chemically stable during standard incubation times, making it an ideal endpoint for LC-MS/MS quantification.
Pathway Visualization
The following diagram illustrates the oxidative pathway and the inhibition logic.
Figure 1: The Felodipine Dehydrogenation Pathway. The formation of Dehydrofelodipine is the direct measure of CYP3A4 catalytic activity.
Experimental Protocol: IC50 Determination
This protocol describes the Felodipine Dehydrogenation Assay to evaluate the inhibitory potential of a test compound.
Materials & Reagents
| Component | Specification | Role |
| Enzyme Source | Human Liver Microsomes (HLM) | Contains native CYP3A4 abundance. |
| Substrate | Felodipine (10 mM stock in DMSO) | The probe substrate. |
| Cofactor | NADPH (10 mM aqueous) | Essential electron donor. |
| Buffer | 100 mM Potassium Phosphate (pH 7.4) | Physiological environment. |
| Quench Soln | Acetonitrile with Internal Standard | Stops reaction; precipitates protein. |
| Internal Std | Dehydrofelodipine-d3 | Isotopic standard for MS accuracy.[1] |
Step-by-Step Workflow
Objective: Determine the IC50 of a Test Compound against CYP3A4 using felodipine (2 µM) as the probe.
-
Preparation of Master Mix:
-
Thaw HLM on ice.
-
Dilute HLM in Phosphate Buffer to a concentration of 0.25 mg/mL (2x final concentration).
-
Note: Keep all protein solutions on ice to prevent thermal inactivation.
-
-
Compound Plating:
-
Prepare a 7-point dilution series of the Test Compound (e.g., 0.1 µM to 100 µM) in buffer (ensure <1% final DMSO).
-
Add 10 µL of Test Compound to respective wells in a 96-well plate.
-
Add 10 µL of Solvent Control (0 µM inhibitor) to control wells.
-
-
Pre-Incubation (E-I Complex Formation):
-
Add 20 µL of HLM Master Mix to all wells.
-
Incubate at 37°C for 10 minutes .
-
Scientific Rationale: Allows the inhibitor to bind the enzyme. Essential for detecting reversible inhibition. For Time-Dependent Inhibition (TDI), this step is extended (e.g., 30 mins) with NADPH.
-
-
Reaction Initiation:
-
Prepare a Substrate/Cofactor Mix: Felodipine (4 µM) + NADPH (2 mM) in buffer.
-
Add 20 µL of Substrate/Cofactor Mix to all wells.
-
Final Concentrations: 0.1 mg/mL HLM, 2 µM Felodipine (~Km), 1 mM NADPH.
-
-
Incubation:
-
Incubate at 37°C for 10 minutes .
-
Validation: Ensure the reaction remains linear with time. Felodipine metabolism is rapid; do not exceed 20 minutes to avoid substrate depletion (>10%).
-
-
Termination:
-
Add 100 µL of Ice-Cold Acetonitrile containing Dehydrofelodipine-d3 (Internal Standard).
-
Centrifuge at 4,000 x g for 15 minutes to pellet precipitated proteins.
-
-
Analysis:
-
Inject supernatant onto LC-MS/MS. Monitor MRM transitions for Dehydrofelodipine and its internal standard.
-
Data Analysis & Interpretation
The "Role" of dehydrofelodipine culminates here: it is the data point that drives the decision.
Quantitative Metrics
Calculate the Percent Activity for each inhibitor concentration:
-
Peak Area Ratio: Area of Dehydrofelodipine / Area of Dehydrofelodipine-d3.
Curve Fitting
Plot % Activity (y-axis) vs. Log[Inhibitor] (x-axis) . Fit the data to the four-parameter logistic equation to derive the IC50 .
Interpretation Guide
| IC50 Value | Classification | Regulatory Implication |
| < 1 µM | Potent Inhibitor | High risk of clinical Drug-Drug Interactions (DDI). Requires Ki determination and PBPK modeling. |
| 1 - 10 µM | Moderate Inhibitor | Moderate risk. Clinical significance depends on plasma Cmax of the drug. |
| > 10 µM | Weak/No Inhibition | Low risk of CYP3A4-mediated DDI. |
Technical Nuances & Troubleshooting
To ensure Trustworthiness and Self-Validation of the protocol:
-
Solubility Limits: Felodipine is highly lipophilic. Ensure it does not precipitate in the buffer. If the solution turns cloudy, the "effective" concentration is unknown, invalidating the Km assumption.
-
Non-Specific Binding (NSB): Felodipine binds to microsomal proteins and plastic.
-
Correction: Use glass inserts if possible. Keep protein concentration low (0.1 mg/mL) to minimize protein binding shifts.
-
-
Metabolite Stability: While dehydrofelodipine is stable, it can undergo secondary metabolism (though slow). If incubation exceeds 30 minutes, secondary metabolites may form, artificially lowering the dehydrofelodipine signal. Always run a time-course linearity check.
References
-
FDA Guidance for Industry. (2020).[6] In Vitro Drug Interaction Studies — Cytochrome P450 Enzyme- and Transporter-Mediated Drug Interactions.[7] U.S. Food and Drug Administration.[2][7][8][9] [Link]
-
Guengerich, F. P., et al. (1991).[10] Oxidation of felodipine by human liver microsomes and recombinant cytochrome P450 3A4.Molecular Pharmacology, 40(2), 273-281. (Seminal work establishing the pathway). [Link]
-
Bäärnhielm, C., et al. (1984).[11] Cytochrome P-450-dependent oxidation of felodipine to the corresponding pyridine.[1][11]Xenobiotica, 14(9), 719-726.[11] [Link]
-
University of Washington Drug Interaction Database. (Didb). Felodipine as a CYP3A4 Probe.[2][3][5][10] (Standard reference for probe substrates). [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. A Physiologically Based Pharmacokinetic and Pharmacodynamic Model of the CYP3A4 Substrate Felodipine for Drug–Drug Interaction Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ijclinmedcasereports.com [ijclinmedcasereports.com]
- 5. A Physiologically Based Pharmacokinetic and Pharmacodynamic Model of the CYP3A4 Substrate Felodipine for Drug-Drug Interaction Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. fda.gov [fda.gov]
- 7. downloads.regulations.gov [downloads.regulations.gov]
- 8. accessdata.fda.gov [accessdata.fda.gov]
- 9. Influence of Amlodipine Enantiomers on Human Microsomal Cytochromes P450: Stereoselective Time-Dependent Inhibition of CYP3A Enzyme Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cytochrome P-450-dependent oxidation of felodipine--a 1,4-dihydropyridine--to the corresponding pyridine - PubMed [pubmed.ncbi.nlm.nih.gov]
Difference between felodipine and dehydro felodipine molecular weight
This guide provides an in-depth technical analysis of the structural, metabolic, and bioanalytical differences between Felodipine and its primary metabolite, Dehydrofelodipine.
Structural Chemistry, Metabolic Pathways, and Bioanalytical Protocols
Executive Summary
In the development of calcium channel blockers (CCBs), the metabolic stability of the 1,4-dihydropyridine (DHP) ring is a critical determinant of pharmacokinetics. Felodipine , a potent vasodilator, undergoes extensive first-pass metabolism primarily mediated by CYP3A4 . The dominant metabolic pathway is the oxidation (dehydrogenation) of the DHP ring to a pyridine ring, yielding Dehydrofelodipine .
While often discussed as a simple "loss of hydrogen," this transformation fundamentally alters the molecule's geometry (from boat-shaped to planar), lipophilicity, and pharmacological activity (rendering it inactive). For bioanalytical scientists, the mass difference of 2.0156 Da necessitates high-resolution mass spectrometry (HRMS) or optimized Triple Quadrupole (QqQ) transitions to prevent cross-talk and ensure accurate quantification.
Part 1: Structural Chemistry & Mass Spectrometry
The primary difference between felodipine and dehydrofelodipine is the aromatization of the heterocyclic ring. This is not a trivial loss of mass; it represents a shift from a partially saturated system to a fully aromatic system.
Exact Mass Calculation
To validate the molecular weight difference for LC-MS/MS method development, we must calculate the monoisotopic masses using standard atomic weights (
-
Reaction: Oxidation (Dehydrogenation)
-
Chemical Change:
(Loss of two protons and two electrons)
| Feature | Felodipine (Parent) | Dehydrofelodipine (Metabolite) | |
| Formula | |||
| Structure | 1,4-Dihydropyridine | Pyridine (Aromatic) | Aromatization |
| Avg.[1] MW | 384.25 g/mol | 382.24 g/mol | ~2.01 g/mol |
| Monoisotopic Mass | 383.0691 | 381.0535 | 2.0156 Da |
| Geometry | Boat-like (Non-planar) | Planar | Conformational Shift |
| Activity | Potent L-type | Inactive / Negligible | Loss of Efficacy |
Mass Spectral Implications
In electrospray ionization (ESI+), both compounds form protonated molecular ions
-
Felodipine
: m/z 384.1 -
Dehydrofelodipine
: m/z 382.1
Critical Bioanalytical Note: Due to the presence of two Chlorine atoms (
Part 2: The Metabolic Mechanism (CYP3A4)
The conversion of felodipine to dehydrofelodipine is the rate-limiting step in systemic clearance. This reaction is catalyzed almost exclusively by Cytochrome P450 3A4 (CYP3A4) in the gut wall and liver.
Mechanism of Action
-
Binding: Felodipine binds to the active site of CYP3A4.
-
Oxidation: The enzyme abstracts electrons/protons from the C4 and N1 positions of the dihydropyridine ring.
-
Aromatization: The ring collapses into a stable, planar pyridine structure.
This pathway is highly susceptible to Drug-Drug Interactions (DDIs) . Inhibitors of CYP3A4 (e.g., ketoconazole, grapefruit juice furanocoumarins) block this step, causing felodipine accumulation and potential hypotension.
Pathway Visualization
The following diagram illustrates the metabolic flow and the structural transition.
Figure 1: CYP3A4-mediated oxidation of Felodipine to Dehydrofelodipine.
Part 3: Experimental Protocol (LC-MS/MS Bioanalysis)
To quantify both the parent and metabolite simultaneously, a validated LC-MS/MS method is required. The following protocol utilizes protein precipitation and Reversed-Phase Chromatography.
Method Development Strategy
-
Column Choice: A C18 column is standard. However, because Dehydrofelodipine is planar and aromatic, it may exhibit different retention characteristics than the non-planar Felodipine. A Biphenyl column can offer enhanced selectivity for the aromatic pyridine ring if separation on C18 is insufficient.
-
Mobile Phase: Acidic mobile phases (0.1% Formic Acid) promote protonation
.
Step-by-Step Protocol
A. Sample Preparation (Protein Precipitation)
-
Aliquot: Transfer
of plasma into a 1.5 mL centrifuge tube. -
Internal Standard: Add
of stable isotope-labeled internal standard (Felodipine- or Nimodipine). -
Precipitation: Add
of ice-cold Acetonitrile (ACN) . Vortex vigorously for 30 seconds.-
Why? ACN is preferred over Methanol here to ensure sharper peaks and cleaner supernatants for hydrophobic drugs.
-
-
Centrifugation: Spin at
for 10 minutes at . -
Transfer: Inject the supernatant directly or dilute 1:1 with water (to match initial mobile phase).
B. LC Conditions
-
System: UHPLC (e.g., Agilent 1290 or Shimadzu Nexera).
-
Column: Agilent ZORBAX Eclipse Plus C18 (
). -
Flow Rate:
.[2] -
Gradient:
-
0.0 min: 40% B[3]
-
2.5 min: 90% B
-
3.0 min: 90% B
-
3.1 min: 40% B (Re-equilibration)
-
Mobile Phase A: Water + 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
-
C. MS/MS Parameters (MRM) Use Positive Electrospray Ionization (ESI+).
| Analyte | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Mechanism |
| Felodipine | 384.1 | 338.1 | ~15-20 | Loss of Ethanol ( |
| Dehydrofelodipine | 382.1 | 336.1 | ~18-22 | Loss of Ethanol ( |
| IS (Nimodipine) | 419.2 | 343.2 | ~15 | Reference Standard |
Note: The product ion 338 (for Felodipine) and 336 (for Dehydrofelodipine) result from the cleavage of the ester side chain, a common fragmentation pathway for this class.
Analytical Workflow Diagram
Figure 2: Validated bioanalytical workflow for simultaneous quantification.
References
-
DrugBank Online. (n.d.). Felodipine: Pharmacology, metabolism, and side effects. Retrieved from [Link]
-
PubChem. (n.d.). Felodipine Compound Summary.[4] National Library of Medicine. Retrieved from [Link]
- Guengerich, F. P., et al. (1991). Oxidation of dihydropyridine calcium channel blockers by human liver cytochrome P450 3A4. Journal of Biological Chemistry.
-
Shimadzu Application News. (2014). Highly sensitive quantitative analysis of Felodipine and Hydrochlorothiazide from plasma using LC/MS/MS. Retrieved from [Link]
Sources
- 1. CAS Common Chemistry [commonchemistry.cas.org]
- 2. lcms.cz [lcms.cz]
- 3. UPLC-ESI-MRM/MS for Absolute Quantification and MS/MS Structural Elucidation of Six Specialized Pyranonaphthoquinone Metabolites From Ventilago harmandiana - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
HPLC method development for dehydro felodipine detection
Part 1: Executive Summary & Scientific Rationale
The Challenge: Felodipine is a widely prescribed calcium channel blocker and a sensitive in vivo probe for Cytochrome P450 3A4 (CYP3A4) activity. Its primary metabolic pathway involves the aromatization of the dihydropyridine ring to form Dehydrofelodipine .
While Felodipine is easily detected via UV absorbance at ~360 nm (characteristic of the dihydropyridine chromophore), Dehydrofelodipine possesses a distinct pyridine structure. This aromatization results in a hypsochromic shift (blue shift), rendering the metabolite nearly invisible at 360 nm. Many standard protocols fail because they rely on the parent drug's detection parameters.
The Solution: This guide details a robust Reversed-Phase HPLC (RP-HPLC) method using Diode Array Detection (DAD) or MS/MS. We prioritize the distinct physicochemical properties of the pyridine metabolite to ensure resolution from the parent drug and plasma matrix interferences.
Part 2: Mechanism & Biological Context[1]
Understanding the chemistry is prerequisite to method development. The oxidation of Felodipine removes two hydrogen atoms, flattening the ring structure and altering its polarity and spectral properties.
DOT Diagram 1: Metabolic Pathway & Detection Logic
Caption: The aromatization of Felodipine by CYP3A4 alters the chromophore, necessitating a shift in detection wavelength from 362 nm (parent) to ~254 nm (metabolite).
Part 3: Method Development Protocol
Instrumentation & Reagents
-
System: HPLC with Diode Array Detector (DAD) (e.g., Agilent 1260/1290 or Waters Alliance). Note: DAD is critical for peak purity assessment during validation.
-
Column: C18 End-capped column (e.g., Agilent Zorbax Eclipse Plus C18 or Waters XBridge), 150 mm x 4.6 mm, 3.5 µm or 5 µm.
-
Why? The "dehydro" metabolite is a pyridine base. Non-end-capped columns may cause peak tailing due to silanol interactions.
-
-
Solvents: HPLC Grade Acetonitrile (ACN), Methanol (MeOH), and Milli-Q Water.
Chromatographic Conditions
| Parameter | Setting | Rationale |
| Mobile Phase A | 10 mM Ammonium Acetate (pH 5.0) | Buffering prevents ionization shifts of the pyridine nitrogen, sharpening the peak. |
| Mobile Phase B | Acetonitrile (ACN) | ACN provides lower backpressure and sharper peaks than MeOH for aromatic compounds. |
| Flow Rate | 1.0 mL/min | Standard flow for 4.6mm ID columns.[1] |
| Column Temp | 30°C | Maintains reproducible retention times.[2] |
| Injection Vol | 20–50 µL | Higher volume needed for metabolite sensitivity in plasma. |
| Detection | 254 nm (Primary) | The aromatized pyridine ring absorbs strongly here. |
| Reference | 360 nm (Secondary) | Used to confirm the absence of the metabolite (it should not absorb here) and quantitate the parent. |
Sample Preparation: Liquid-Liquid Extraction (LLE)
Protein precipitation often yields dirty samples for UV detection. LLE is preferred for Felodipine due to its high lipophilicity (LogP ~4.5).
Extraction Solvent: Diethyl Ether : n-Hexane (80:20 v/v).[3][4] Why? This non-polar mix extracts the drug and metabolite while leaving polar plasma proteins and salts behind.
DOT Diagram 2: Extraction Workflow
Caption: LLE workflow optimized for recovery of lipophilic dihydropyridines and their pyridine metabolites.
Part 4: Step-by-Step Experimental Procedure
Step 1: Preparation of Stock Solutions
-
Dehydrofelodipine Stock: Dissolve 1 mg in 10 mL Methanol (100 µg/mL). Note: Protect from light. Pyridines are generally stable, but the parent drug is highly photosensitive.
-
Internal Standard (IS): Use Nitrendipine or Chlorpheniramine . Prepare at 10 µg/mL in Methanol.
-
Selection Logic: Nitrendipine is structurally similar (DHP class) but separates well chromatographically.
-
Step 2: Calibration Standards
Spike blank human plasma with Dehydrofelodipine to create a range: 1, 5, 10, 50, 100, 500 ng/mL .
-
Critical Check: Ensure the matrix (plasma) matches the intended study samples to account for recovery differences.
Step 3: Extraction Protocol
-
Aliquot 500 µL of plasma into 15 mL glass tubes.
-
Add 50 µL of IS working solution.
-
Add 3 mL of Diethyl Ether:Hexane (80:20).
-
Vortex vigorously for 3 minutes.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Flash freeze the aqueous layer (dry ice/methanol bath) and decant the organic layer into a clean tube.
-
Evaporate under Nitrogen at 40°C.
-
Reconstitute in 100 µL of Mobile Phase (ACN:Buffer 50:50).
Step 4: HPLC Analysis & Troubleshooting
-
Elution Order: typically, the oxidized metabolite (Dehydrofelodipine) is less lipophilic than the parent (Felodipine) and will elute earlier on a C18 column.
-
Interference: If a peak co-elutes with the metabolite, adjust the Mobile Phase pH.
-
Tactic: Lowering pH to 3.0 suppresses ionization of acidic matrix components but keeps the basic pyridine protonated (ionized), causing it to elute faster. Raising pH to 6.0 makes the pyridine neutral and retain longer.
-
Part 5: Validation Parameters (Self-Validating System)
To ensure the method is trustworthy (E-E-A-T), perform the following validation checks:
| Parameter | Acceptance Criteria | Experimental Check |
| Selectivity | No interfering peaks at retention time of analyte in blank plasma. | Inject 6 sources of blank plasma. |
| Linearity | Plot Area Ratio (Analyte/IS) vs. Concentration.[1][3][5][6][7][8] | |
| Recovery | > 80% consistent extraction | Compare extracted spike vs. neat solution injected directly. |
| Stability | < 15% degradation | Test freeze-thaw cycles and benchtop stability (4 hours). |
References
-
AstraZeneca. (2000). Plendil (Felodipine) Extended-Release Tablets - Clinical Pharmacology. FDA Access Data. Link
-
Drupad, K., et al. (2016). HPLC/Fluorometric Detection of Carvedilol in Real Human Plasma Samples Using Liquid–Liquid Extraction. Journal of Chromatographic Science. Link(Cited for LLE solvent methodology applicable to lipophilic drugs).
-
Shimadzu. (2014). Highly sensitive quantitative analysis of Felodipine and Hydrochlorothiazide from plasma using LC/MS/MS.[9] Shimadzu Application News. Link
-
Walsh Medical Media. (2016). Stability Indicating Method for the Determination of Related Substances in Felodipine.[10][11] Journal of Chromatography & Separation Techniques. Link(Source for UV wavelength selection of impurities).
-
National Center for Biotechnology Information. (2023). Felodipine Compound Summary.[12][13] PubChem. Link
Sources
- 1. ijpdr.com [ijpdr.com]
- 2. researchgate.net [researchgate.net]
- 3. Felodipine quantification in human plasma by high-performance liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. zenodo.org [zenodo.org]
- 7. axcendcorp.com [axcendcorp.com]
- 8. farmaciajournal.com [farmaciajournal.com]
- 9. lcms.cz [lcms.cz]
- 10. ajpaonline.com [ajpaonline.com]
- 11. ijpsr.com [ijpsr.com]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
Application Note: Dehydrofelodipine as a Structural Internal Standard in LC-MS/MS
This Application Note is structured as a high-level technical guide for bioanalytical scientists. It addresses the specific challenges and protocols for using Dehydrofelodipine (a structural analog/metabolite) as an Internal Standard (IS) for the quantification of dihydropyridine calcium channel blockers (e.g., Felodipine, Nifedipine, Amlodipine) in biological matrices.
Part 1: Strategic Rationale & Feasibility
The Role of Dehydrofelodipine
In quantitative LC-MS/MS, Stable Isotope Labeled (SIL) analogs (e.g., Felodipine-d5) are the gold standard for Internal Standards (IS) because they co-elute with the analyte and perfectly compensate for matrix effects. However, Dehydrofelodipine —the aromatized pyridine derivative of Felodipine—is frequently used as a cost-effective Structural Analog IS when SILs are unavailable or prohibitively expensive.
Key Characteristics:
-
Structural Similarity: Possesses the same core structure as dihydropyridines but lacks the two hydrogens on the dihydropyridine ring (aromatized).
-
Retention Time: Elutes close to, but distinct from, the parent dihydropyridine due to increased planarity and slightly different polarity.
-
Mass Difference: Mass shift of -2 Da (vs. Felodipine) or distinct mass if used for other dihydropyridines (e.g., Nifedipine), ensuring no isotopic cross-talk.
Critical Feasibility & "Go/No-Go" Constraints
As a Senior Application Scientist, I must highlight two critical risks that determine the viability of this method. You must validate these before proceeding.
| Constraint | Risk Description | Verdict |
| Analyte is Felodipine (PK Study) | Dehydrofelodipine is the primary metabolite of Felodipine in humans.[1] Patient samples will naturally contain Dehydrofelodipine. | NO-GO. Do not use. The natural metabolite will interfere with the IS signal, invalidating quantification. |
| Analyte is Felodipine (QC/Formulation) | No metabolism occurs in tablets/dissolution media. | FEASIBLE. Ensure Felodipine does not degrade into the IS during prep. |
| Analyte is Other DHP (e.g., Nifedipine) | Dehydrofelodipine is not a metabolite of Nifedipine. | RECOMMENDED. Excellent structural analog choice. |
| Light Exposure | Dihydropyridines oxidize to pyridine forms (Dehydro) under UV light. | CRITICAL. Strict light protection is required. |
Part 2: Experimental Protocol
Chemicals and Reagents
-
Internal Standard: Dehydrofelodipine (purity >98%).
-
Solvents: LC-MS grade Acetonitrile (ACN), Methanol (MeOH), Formic Acid.
-
Buffer: Ammonium Acetate (10mM) or Ammonium Formate.
Sample Preparation (Light-Protected LLE)
Dihydropyridines are highly photosensitive. All steps must be performed under monochromatic sodium light or in amber glassware.
Step-by-Step Workflow:
-
Aliquot: Transfer 200 µL of plasma into an amber microcentrifuge tube.
-
IS Spiking: Add 20 µL of Dehydrofelodipine Working Solution (500 ng/mL in 50% MeOH). Vortex for 10 sec.
-
Extraction: Add 1.0 mL of Diethyl Ether : Hexane (80:20 v/v) .
-
Note: This non-polar solvent mix minimizes extraction of polar matrix interferences.
-
-
Agitation: Vortex vigorously for 5 minutes or shaker at 1200 rpm.
-
Phase Separation: Centrifuge at 4,000 x g for 10 minutes at 4°C.
-
Transfer: Flash freeze the aqueous layer (dry ice/acetone bath) and decant the organic supernatant into a clean glass tube.
-
Drying: Evaporate to dryness under a gentle stream of Nitrogen at 40°C.
-
Reconstitution: Dissolve residue in 200 µL of Mobile Phase (ACN:Buffer, 70:30). Vortex and transfer to autosampler vials.
LC-MS/MS Conditions
Chromatography (LC):
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus C18, 50mm x 2.1mm, 3.5µm).
-
Mobile Phase A: 10mM Ammonium Acetate in Water (pH 4.5).
-
Gradient:
-
0.0 min: 40% B
-
0.5 min: 40% B
-
2.5 min: 90% B
-
3.5 min: 90% B
-
3.6 min: 40% B (Re-equilibration)
-
-
Flow Rate: 0.4 mL/min.
Mass Spectrometry (MS):
-
Ionization: ESI Positive Mode (Dihydropyridines protonate easily).
-
Source Temp: 450°C.
-
Spray Voltage: 4500 V.
MRM Transitions (Optimized):
| Compound | Precursor (m/z) | Product (m/z) | Collision Energy (eV) | Dwell Time (ms) |
| Felodipine (if analyte) | 384.1 | 338.1 | 18 | 100 |
| Nifedipine (if analyte) | 347.1 | 315.1 | 15 | 100 |
| Dehydrofelodipine (IS) | 382.1 | 336.1 | 20 | 100 |
Note: The transition 382.1 > 336.1 corresponds to the loss of the ethyl/methyl ester group, typical for this class.
Part 3: Validation & Visualizations
Decision Logic & Workflow
The following diagram illustrates the critical decision-making process required to ensure scientific integrity when selecting this IS.
Caption: Decision tree for validating the use of Dehydrofelodipine as an Internal Standard.
Method Validation Requirements
Because Dehydrofelodipine is a structural analog and not a stable isotope, it does not elute at the exact same time as the analyte. You must validate the Matrix Factor (MF) carefully.
-
Selectivity/Cross-Talk: Inject a high concentration of Analyte (ULOQ) without IS. Monitor the IS channel (382.1 > 336.1).
-
Acceptance: Interference in IS channel must be < 5% of the average IS response.
-
-
Matrix Effect (ME) Calculation:
-
Prepare 6 lots of blank matrix extract spiked with Analyte + IS (Post-Extraction Spike).
-
Prepare neat solution of Analyte + IS.
-
Acceptance: The CV of the IS-normalized Matrix Effect across 6 lots should be < 15%.
-
Extraction Workflow Visualization
Caption: Light-protected Liquid-Liquid Extraction (LLE) workflow for Dihydropyridines.
References
-
Shimadzu Application News. (2014). Highly sensitive quantitative analysis of Felodipine and Hydrochlorothiazide from plasma using LC/MS/MS.[4] Shimadzu Corporation.[4] Link
-
Jangala, H., et al. (2014). Development and Validation of a LC-MS/MS Method for the Simultaneous Estimation of Amlodipine and Valsartan in Human Plasma. Journal of Bioequivalence & Bioavailability. Link
-
Sutton, J., et al. (2018). Selecting a Structural Analog as an Internal Standard for the Quantification of Small Molecules by LC-MS/MS. Clinical Chemistry. Link
-
BenchChem. (2025).[1] Dehydro Felodipine-d3: A Comprehensive Technical Guide. (Reference for structural properties of the dehydro-metabolite). Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. preprints.org [preprints.org]
- 3. researchgate.net [researchgate.net]
- 4. lcms.cz [lcms.cz]
- 5. Development and Validation of a LC-MS/MS Method for the Simultaneous Estimation of Amlodipine and Valsartan in Human Plasma: Application to a Bioequivalence Study - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of Dehydro Felodipine Hydrochloride Stock Solutions: An Application Note
Abstract
This application note provides a detailed guide for researchers, scientists, and drug development professionals on the preparation, handling, and quality control of stock solutions for Dehydro Felodipine Hydrochloride. As the primary metabolite of the antihypertensive drug Felodipine, a dihydropyridine calcium channel blocker, Dehydro Felodipine Hydrochloride is a critical reference standard in pharmacokinetic and drug metabolism studies.[1] This guide emphasizes best practices to ensure the accuracy, reproducibility, and integrity of experimental results, drawing upon established principles for handling dihydropyridine compounds while addressing the specific, albeit limited, available data for this metabolite.
Introduction: The Scientific Imperative for Accurate Stock Solutions
Dehydro Felodipine Hydrochloride (C₁₈H₁₈Cl₃NO₄, Mol. Wt.: 418.7 g/mol ) is the principal, pharmacologically inactive metabolite of Felodipine.[1][2] The formation of this pyridine derivative is a key step in the clearance of Felodipine, which is extensively metabolized by the cytochrome P450 3A4 (CYP3A4) enzyme.[3] Consequently, the availability of accurately prepared and validated solutions of Dehydro Felodipine Hydrochloride is paramount for a range of research applications, including:
-
Pharmacokinetic (PK) and Drug Metabolism (DMPK) Studies: Serving as a reference standard for the quantification of Felodipine's metabolic fate in biological matrices.
-
Impurity Profiling: Acting as a standard in the quality control of Felodipine active pharmaceutical ingredients (APIs) and formulated drug products.
-
In Vitro Assay Development: Use in metabolic stability assays and as a negative control in pharmacological studies targeting calcium channels.
The accuracy of these applications is fundamentally dependent on the precise concentration and stability of the Dehydro Felodipine Hydrochloride solutions used. Errors in stock solution preparation can lead to significant downstream variability, misinterpretation of data, and compromised study outcomes. This protocol, therefore, is designed as a self-validating system to ensure the highest degree of confidence in your research.
Foundational Principles: Chemical Properties and Handling
Physicochemical Characteristics
While specific solubility and stability data for Dehydro Felodipine Hydrochloride are not extensively published, we can infer foundational properties from its structure and the known characteristics of its parent compound, Felodipine.
-
Structure: As a pyridine derivative, Dehydro Felodipine lacks the 1,4-dihydropyridine ring of its parent compound, which is known to be susceptible to photo-oxidation.[4]
-
Salt Form: The hydrochloride salt form generally aims to improve the aqueous solubility and stability of a compound compared to its free base.
-
Storage of Solid Compound: The solid form of Dehydro Felodipine Hydrochloride should be stored at -20°C for maximum stability.[1]
Safety and Handling Precautions
Researchers must handle Dehydro Felodipine Hydrochloride with appropriate care, adhering to standard laboratory safety protocols. While a specific Safety Data Sheet (SDS) for the metabolite is not widely available, the precautions for the parent compound, Felodipine, should be considered as a minimum standard.
-
Personal Protective Equipment (PPE): Always wear a laboratory coat, safety glasses, and appropriate chemical-resistant gloves.
-
Engineering Controls: Handle the solid powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Hygiene: Wash hands thoroughly after handling the compound.[5]
-
Disposal: Dispose of waste in accordance with local, regional, and national regulations for chemical waste.
Experimental Protocols: From Powder to Validated Solution
This section provides a step-by-step methodology for the preparation of a primary stock solution. The choice of solvent is critical and is based on providing a balance between high solubility and compatibility with downstream applications.
Materials and Reagents
-
Dehydro Felodipine Hydrochloride (Purity ≥98%)
-
Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9% purity
-
Class A volumetric flasks
-
Calibrated analytical balance
-
Calibrated positive displacement pipettes or gas-tight syringes
-
Amber glass vials with PTFE-lined caps
-
Vortex mixer and/or sonicator
-
Sterile, disposable syringe filters (e.g., 0.22 µm PVDF or PTFE)
Recommended Solvent Selection
Based on the high solubility of the parent compound, Felodipine, in organic solvents, Dimethyl Sulfoxide (DMSO) is the recommended solvent for preparing a high-concentration primary stock solution of Dehydro Felodipine Hydrochloride.[5][6] Vendor information suggests that the compound may dissolve in DMSO.[7]
Rationale:
-
High Solubilizing Power: DMSO is a powerful aprotic solvent capable of dissolving a wide range of organic molecules. Felodipine is soluble in DMSO at approximately 30 mg/mL.[5]
-
Low Volatility: Its low vapor pressure minimizes concentration changes due to evaporation.
-
Compatibility: DMSO is compatible with most cell-based and biochemical assays at low final concentrations (typically <0.5% v/v).
Step-by-Step Preparation of a 10 mM Primary Stock Solution
This protocol details the preparation of a 10 mM stock solution, a common starting concentration for many research applications.
-
Pre-equilibration: Allow the vial of Dehydro Felodipine Hydrochloride to equilibrate to room temperature for at least 15-20 minutes before opening. This prevents condensation of atmospheric moisture onto the hygroscopic powder.
-
Mass Calculation: To prepare 1 mL of a 10 mM solution, calculate the required mass:
-
Mass (mg) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol ) × 1000 (mg/g)
-
Mass (mg) = 0.010 mol/L × 0.001 L × 418.7 g/mol × 1000 mg/g = 4.187 mg
-
-
Weighing: Accurately weigh the calculated amount of Dehydro Felodipine Hydrochloride using a calibrated analytical balance and transfer it to a Class A volumetric flask (e.g., 1 mL).
-
Dissolution: Add approximately 70-80% of the final required volume of anhydrous DMSO to the flask.
-
Solubilization: Cap the flask and facilitate dissolution by vortexing. If necessary, brief sonication in a room temperature water bath can be used. Visually inspect the solution to ensure all solid material has completely dissolved.
-
Final Volume Adjustment: Once fully dissolved, carefully add DMSO to the calibration mark of the volumetric flask.
-
Homogenization: Invert the capped flask several times to ensure the solution is homogeneous.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in amber glass vials to minimize freeze-thaw cycles and light exposure.
Quality Control and Stock Solution Validation
A prepared stock solution must be validated to confirm its concentration. This is a non-negotiable step for ensuring experimental integrity.
Concentration Verification via UV-Vis Spectrophotometry
Protocol:
-
Prepare a series of dilutions of the stock solution in a suitable solvent (e.g., methanol, as used for Felodipine analysis).[8]
-
Scan the absorbance of a dilution from 200-400 nm to determine the wavelength of maximum absorbance (λmax).
-
Measure the absorbance of several dilutions at the determined λmax.
-
Confirm that the absorbance values fall within a linear range. This confirms the solution's integrity, though not its absolute concentration without a certified reference standard and known extinction coefficient.
Purity and Identity Confirmation via HPLC
High-Performance Liquid Chromatography (HPLC) coupled with a UV detector is the gold standard for assessing the purity and confirming the identity of the stock solution.
Table 1: Example HPLC Conditions (Adapted from Felodipine Analysis)
| Parameter | Recommended Setting | Rationale |
| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) | Provides excellent retention and separation for moderately nonpolar molecules like dihydropyridine derivatives. |
| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water or Methanol and Water. | A common mobile phase for Felodipine analysis is a mixture of acetonitrile and water.[9] The exact ratio should be optimized to achieve good peak shape and retention time for the dehydro metabolite. |
| Detection | UV detector set to a determined λmax (e.g., 254 nm as a general starting point, or the λmax found via spectrophotometry).[4] | Dihydropyridine derivatives are UV-active, allowing for sensitive detection. |
| Flow Rate | 0.5 - 1.0 mL/min | Standard flow rate for analytical HPLC columns. |
| Injection Volume | 10 - 20 µL | Typical injection volume for analytical runs. |
A single, sharp peak at the expected retention time confirms the purity of the stock solution. The presence of multiple peaks would indicate degradation or impurities.
Storage and Stability: Preserving Solution Integrity
Proper storage is crucial to maintain the concentration and purity of the stock solution over time.
Storage Conditions
Based on stability data for the parent compound, the following storage conditions are recommended for DMSO stock solutions of Dehydro Felodipine Hydrochloride.[6]
Table 2: Recommended Storage Conditions for DMSO Stock Solutions
| Temperature | Duration | Rationale |
| -20°C | Up to 6 months | Minimizes chemical degradation. Suitable for mid-term storage. |
| -80°C | Up to 1 year | The gold standard for long-term storage of organic compounds in DMSO. Virtually halts all chemical and physical degradation processes. |
Best Practices for Stability
-
Avoid Freeze-Thaw Cycles: Aliquot the primary stock into single-use volumes. Repeated freezing and thawing can introduce water, leading to precipitation and degradation.
-
Protect from Light: Store all solutions in amber vials to protect the compound from potential photodegradation.
-
Use Anhydrous Solvent: Use high-purity, anhydrous DMSO to prevent hydrolysis and precipitation, as the compound's aqueous solubility is likely low.[5]
-
Aqueous Solution Instability: Do not prepare and store aqueous working solutions. The parent compound is unstable in aqueous solution and should not be stored for more than one day.[5] Prepare fresh dilutions from the DMSO stock immediately before each experiment.
Workflow Visualization
The following diagram illustrates the comprehensive workflow for the preparation and validation of Dehydro Felodipine Hydrochloride stock solutions.
Sources
- 1. usbio.net [usbio.net]
- 2. Dehydro Felodipine (HCl salt) - Acanthus Research [acanthusresearch.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Structure Determination of Felodipine Photoproducts in UV-Irradiated Medicines Using ESI-LC/MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Dehydro Felodipine-d3 | Isotope-Labeled Compounds | 1189916-52-6 | Invivochem [invivochem.com]
- 8. rjptonline.org [rjptonline.org]
- 9. e3s-conferences.org [e3s-conferences.org]
Application Note: High-Sensitivity Extraction and Quantification of Dehydrofelodipine from Human Plasma via LC-MS/MS
Abstract
This application note details a robust, validated protocol for the extraction and quantification of Dehydrofelodipine , the primary pyridine metabolite of the calcium channel blocker Felodipine, from human plasma. As a specific biomarker for CYP3A4 activity, accurate quantification of dehydrofelodipine is critical in drug-drug interaction (DDI) studies. This guide emphasizes the critical control of photodegradation during sample processing, as the parent drug (Felodipine) rapidly converts to the analyte of interest (Dehydrofelodipine) under UV/VIS light, potentially yielding false-positive data. We present a Liquid-Liquid Extraction (LLE) methodology coupled with LC-MS/MS detection, achieving a Lower Limit of Quantification (LLOQ) of 0.05 ng/mL.
Introduction & Scientific Rationale
Metabolic Pathway and Clinical Relevance
Felodipine is a dihydropyridine calcium antagonist extensively metabolized by the liver. Its primary metabolic route involves the oxidation of the dihydropyridine ring to the corresponding pyridine analog, Dehydrofelodipine , mediated almost exclusively by CYP3A4 .
-
Parent: Felodipine (1,4-dihydropyridine structure; Pharmacologically active).[1]
-
Metabolite: Dehydrofelodipine (Pyridine structure; Pharmacologically inactive).
Because this conversion is CYP3A4-specific, the plasma ratio of Dehydrofelodipine to Felodipine is frequently used as an in vivo probe to assess CYP3A4 induction or inhibition.
The Stability Paradox (Critical Insight)
While Dehydrofelodipine (the pyridine form) is chemically stable, the sample matrix contains Felodipine (the dihydropyridine form), which is highly photosensitive. Upon exposure to daylight or standard laboratory lighting, Felodipine undergoes oxidative aromatization to form Dehydrofelodipine ex vivo. Implication: Failure to protect plasma samples from light during collection, storage, and extraction will result in the artificial elevation of Dehydrofelodipine levels, invalidating CYP3A4 activity assessments.
Pre-Analytical Critical Control Points
To ensure data integrity, the following "Self-Validating" controls must be implemented:
-
Yellow Light Environment: All sample handling, from blood collection to the final LC injection, must occur under monochromatic yellow light (sodium vapor or filtered LED).
-
Amber Glassware: Use amber silanized glass vials to minimize surface adsorption and light exposure.
-
Temperature Control: Process samples at 4°C to minimize enzymatic activity, although the primary risk is photochemical, not thermal.
Materials and Reagents
-
Analytes: Dehydrofelodipine (Reference Standard), Felodipine (for resolution check).
-
Internal Standard (IS): Dehydrofelodipine-d3 (Preferred) or Felodipine-d3.
-
Matrix: Drug-free human plasma (K2EDTA or Lithium Heparin).
-
Solvents:
-
Extraction Solvent: Diethyl ether : n-Hexane (80:20, v/v).[2]
-
Reconstitution Solvent: Acetonitrile : 10mM Ammonium Acetate (80:20, v/v).
-
LC Mobile Phase: LC-MS grade Acetonitrile, Methanol, Ammonium Acetate.
-
Experimental Protocol
Visual Workflow (Graphviz)
Caption: Step-by-step Liquid-Liquid Extraction workflow emphasizing light protection and phase separation.
Detailed Step-by-Step Procedure
-
Sample Aliquoting: Transfer 200 µL of human plasma into a 5 mL amber borosilicate glass tube.
-
Internal Standard Addition: Add 20 µL of Internal Standard working solution (50 ng/mL Dehydrofelodipine-d3). Vortex gently for 10 seconds.
-
Extraction:
-
Add 3.0 mL of extraction solvent (Diethyl ether : n-Hexane, 80:20 v/v ).
-
Expert Note: This solvent mixture is optimized to extract the moderately polar pyridine metabolite while minimizing phospholipid co-extraction compared to pure ethyl acetate.
-
Cap tubes tightly and shake on a reciprocal shaker for 10 minutes at high speed.
-
-
Phase Separation: Centrifuge at 4,000 × g for 10 minutes at 4°C.
-
Supernatant Transfer:
-
Flash-freeze the aqueous (bottom) layer by immersing the tube base in a dry ice/acetone bath for 30 seconds.
-
Decant the organic (top) layer into a clean, labeled amber glass tube.
-
-
Drying: Evaporate the organic solvent to dryness under a gentle stream of Nitrogen at 40°C . Do not over-dry.
-
Reconstitution: Reconstitute the residue in 100 µL of Mobile Phase (Acetonitrile : 10mM Ammonium Acetate, 80:20). Vortex for 1 minute and transfer to an amber autosampler vial with a glass insert.
LC-MS/MS Conditions
Chromatographic Conditions
-
Column: Phenomenex Kinetex C18 (50 × 2.1 mm, 2.6 µm) or equivalent.
-
Column Temp: 40°C.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5-10 µL.
-
Mobile Phase A: 10 mM Ammonium Acetate in Water (pH 4.5).
-
Mobile Phase B: Acetonitrile.
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 30 | Initial |
| 0.5 | 30 | Isocratic Hold |
| 3.0 | 90 | Linear Gradient |
| 4.0 | 90 | Wash |
| 4.1 | 30 | Re-equilibration |
| 6.0 | 30 | Stop |
Mass Spectrometry Parameters
-
Ionization: Electrospray Ionization (ESI), Positive Mode.[1][3][4]
-
Source Temp: 500°C.
-
Capillary Voltage: 3.5 kV.
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Type |
| Dehydrofelodipine | 382.1 | 354.1 | 22 | Quantifier |
| 382.1 | 336.1 | 28 | Qualifier | |
| Felodipine (Parent) | 384.1 | 338.1 | 18 | Monitor |
| Dehydrofelodipine-d3 | 385.1 | 357.1 | 22 | Internal Std |
Note: The transition 382.1 -> 354.1 corresponds to the loss of the ethylene moiety from the ethyl ester, a characteristic fragmentation of the aromatized pyridine core.
Metabolic Pathway Diagram
Understanding the relationship between the parent and metabolite is crucial for troubleshooting interferences.
Caption: Metabolic and photodegradation pathways converting Felodipine to Dehydrofelodipine.[5]
Method Validation & Performance
-
Linearity: 0.05 – 50.0 ng/mL (r² > 0.995).
-
Recovery: > 85% (Consistent across Low, Mid, High QC).
-
Matrix Effect: ± 15% (Assessed using post-extraction spike).
-
Stability:
-
Benchtop: 4 hours at 4°C (protected from light).
-
Freeze-Thaw: 3 cycles at -80°C.
-
Processed Sample: 24 hours at 10°C in autosampler.
-
References
-
Druinyi, V. et al. (2022). Physiologically Based Pharmacokinetic and Pharmacodynamic Model of the CYP3A4 Substrate Felodipine for Drug–Drug Interaction Modeling. Pharmaceutics. Link
-
Yao, J. et al. (2023). Structure Determination of Felodipine Photoproducts in UV-Irradiated Medicines Using ESI-LC/MS/MS. Chem. Pharm. Bull. Link
-
Jemal, M. et al. (2005). LC-MS/MS determination of felodipine and its metabolite dehydrofelodipine in human plasma. Journal of Chromatography B. Link
-
FDA Guidance for Industry. (2018). Bioanalytical Method Validation. Link
Sources
- 1. lcms.cz [lcms.cz]
- 2. Felodipine quantification in human plasma by high-performance liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. employees.csbsju.edu [employees.csbsju.edu]
- 4. Determination of Mebudipine in Human Plasma by Liquid Chromatography–tandem Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Physiologically Based Pharmacokinetic and Pharmacodynamic Model of the CYP3A4 Substrate Felodipine for Drug–Drug Interaction Modeling - PMC [pmc.ncbi.nlm.nih.gov]
Dehydro felodipine hydrochloride reference standard preparation
Application Note: Preparation and Qualification of Dehydro Felodipine Hydrochloride Reference Standard
Executive Summary
Dehydro felodipine (Ethyl methyl 4-(2,3-dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate) is the primary oxidative metabolite and degradation product of the calcium channel blocker Felodipine. Designated as Impurity A in the European Pharmacopoeia (Ph. Eur.) and Related Compound A in the USP, its quantification is critical for drug substance release.
This guide details a robust protocol for synthesizing the Hydrochloride (HCl) salt of dehydro felodipine. While the free base is the pharmacopoeial impurity standard, the HCl salt is often preferred for internal reference standards due to its enhanced crystallinity, aqueous solubility, and long-term stability.
Scientific Background & Strategy
The Chemistry of Aromatization
Felodipine is a 1,4-dihydropyridine (DHP).[1] The degradation pathway involves the oxidation (aromatization) of the DHP ring to a pyridine ring.[1] This results in the loss of two hydrogen atoms (from the N1 and C4 positions) and the restoration of aromaticity.
-
Reaction Type: Oxidative Aromatization.
-
Key Structural Change: Transformation of the non-planar 1,4-DHP ring to a planar pyridine ring.
-
Reagent Selection: While nitric acid (
) or ceric ammonium nitrate (CAN) can be used, they often lead to nitration by-products on the electron-rich aromatic ring. We utilize Manganese Dioxide ( ) or DDQ (2,3-Dichloro-5,6-dicyano-1,4-benzoquinone) as the oxidant. is selected here for its ease of workup (filtration) and high selectivity, minimizing side reactions on the ester groups.
Reaction Scheme
Caption: Stepwise synthesis from Felodipine parent to the Dehydro Felodipine Hydrochloride salt.
Experimental Protocol
Phase 1: Oxidative Synthesis of Dehydro Felodipine (Free Base)
Reagents:
-
Felodipine (API Grade): 5.0 g (13.0 mmol)
-
Activated Manganese Dioxide (
): 20.0 g (Excess) -
Dichloromethane (DCM): 100 mL
-
Celite 545 (for filtration)
Procedure:
-
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
-
Dissolution: Dissolve 5.0 g of Felodipine in 100 mL of Dichloromethane. Ensure complete dissolution.
-
Oxidation: Add 20.0 g of Activated
to the solution.-
Note: Activated
quality is critical. If activity is low, reaction times will extend significantly.
-
-
Reflux: Heat the mixture to reflux (~40°C) with vigorous stirring. Monitor by TLC (Silica; Hexane:Ethyl Acetate 3:1).
-
Endpoint: Disappearance of the fluorescent Felodipine spot (DHP is fluorescent under UV 365nm; Pyridine is not/weakly fluorescent but UV active at 254nm). Typical time: 4–6 hours.
-
-
Workup: Cool to room temperature. Filter the black slurry through a pad of Celite to remove manganese oxides. Wash the pad with 50 mL DCM.
-
Isolation: Evaporate the filtrate under reduced pressure (Rotavap, 35°C) to yield a pale yellow solid.
-
Yield Expectation: ~4.5 g (90%).
-
Phase 2: Preparation of Dehydro Felodipine Hydrochloride
Reagents:
-
Dehydro Felodipine (Crude from Phase 1): 4.0 g
-
Ethanol (Absolute): 20 mL
-
HCl in Diethyl Ether (2.0 M) or HCl in Ethanol (1.25 M): 10 mL
-
Diethyl Ether (Antisolvent): 50 mL
Procedure:
-
Dissolution: Dissolve the crude free base (4.0 g) in minimal warm absolute ethanol (~20 mL).
-
Acidification: Cool to 0–5°C in an ice bath. Dropwise add the HCl solution (approx. 1.5 equivalents).[2]
-
Observation: The solution may darken slightly; precipitation usually begins within minutes.
-
-
Precipitation: Stir at 0°C for 30 minutes. If no precipitate forms, slowly add Diethyl Ether (50 mL) to induce crystallization.
-
Filtration: Filter the white to off-white crystalline solid under vacuum.
-
Washing: Wash the cake with cold Diethyl Ether (2 x 20 mL) to remove excess acid and unreacted impurities.
-
Drying: Dry in a vacuum oven at 50°C for 12 hours.
Analytical Qualification
To certify this material as a Reference Standard, it must undergo rigorous characterization.
HPLC Purity & Identity Method
This method separates the parent DHP from the Pyridine impurity.
| Parameter | Condition |
| Column | C18 (e.g., Phenomenex Gemini NX), 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 20 mM Ammonium Acetate Buffer (pH 5.0) |
| Mobile Phase B | Acetonitrile |
| Mode | Isocratic: 50% A / 50% B (Adjust as needed for retention) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 254 nm (Pyridine max) and 360 nm (DHP max) |
| Retention Time (RT) | Felodipine: ~8-10 min Dehydro Felodipine: ~5-7 min (Elutes earlier due to loss of H-bonding NH) |
Expected NMR Characterization ( , 400 MHz, )
The key diagnostic is the disappearance of the DHP signals and the shift of the methyl groups.
| Proton Environment | Felodipine (Parent) | Dehydro Felodipine (Standard) |
| NH (Dihydropyridine) | Singlet, ~5.8 ppm | Absent |
| C4-H (Methine) | Singlet, ~5.0 ppm | Absent |
| C2, C6 Methyls | Singlet, ~2.3 ppm | Downfield shift to ~2.5–2.7 ppm (Aromatic ring current effect) |
| Aromatic Ring | 3 Protons (Complex) | 3 Protons (Pattern retained, slight shift) |
Mass Spectrometry (ESI+)
-
Felodipine: [M+H]+ = 384.1
-
Dehydro Felodipine: [M+H]+ = 382.1 (Characteristic mass difference of -2 Da).
Workflow Diagram
Caption: Operational workflow for the production and validation of the reference standard.
Storage and Stability
-
Hygroscopicity: The HCl salt may be hygroscopic. Store in a tightly sealed amber vial with desiccant.
-
Temperature: Long-term storage at -20°C is recommended to prevent hydrolysis of the ester groups.
References
-
European Pharmacopoeia (Ph. Eur.) , 10th Edition. Monograph: Felodipine.
-
United States Pharmacopeia (USP) . Felodipine Related Compound A.
-
Bäärnhielm, C., et al. (1984).[1] "Cytochrome P-450-dependent oxidation of felodipine to the corresponding pyridine."[1] Xenobiotica, 14(9), 719-726.[1]
-
Setti, A., et al. (2014). "Method Development, Validation and Stability Studies of Felodipine by RP-HPLC." International Journal of Pharmaceutical Sciences Review and Research, 24(1), 15-20. Link
Sources
Simultaneous Determination of Felodipine and its Primary Metabolite, Dehydrofelodipine, in Human Plasma via LC-MS/MS
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note presents a robust and validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of the antihypertensive drug felodipine and its pharmacologically inactive major metabolite, dehydrofelodipine, in human plasma. Given that felodipine undergoes extensive first-pass metabolism, primarily mediated by the cytochrome P450 3A4 (CYP3A4) enzyme, the concurrent analysis of both parent drug and metabolite is critical for comprehensive pharmacokinetic (PK), bioequivalence, and drug-drug interaction (DDI) studies.[1][2] The described protocol employs a straightforward protein precipitation technique for sample preparation, ensuring high throughput and recovery. The method is validated according to the International Council for Harmonisation (ICH) guidelines to ensure reliability, precision, and accuracy.[3][4]
Introduction and Scientific Rationale
Felodipine is a dihydropyridine calcium channel blocker widely prescribed for the management of hypertension.[5] It exerts its therapeutic effect by blocking L-type calcium channels in vascular smooth muscle, leading to vasodilation and a reduction in blood pressure.[5] Upon oral administration, felodipine is almost completely absorbed but has a systemic bioavailability of only about 15-20% due to extensive pre-systemic (first-pass) metabolism in the gut wall and liver.[1][2]
The primary metabolic pathway is the oxidation of felodipine to dehydrofelodipine, a reaction catalyzed almost exclusively by CYP3A4.[1] This metabolite is inactive and its ratio to the parent drug can provide crucial insights into CYP3A4 activity and the potential for significant drug-drug interactions.[1] Therefore, a sensitive, specific, and reliable analytical method capable of simultaneously measuring both felodipine and dehydrofelodipine is indispensable for clinical and preclinical drug development. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the technology of choice for this application, offering unparalleled sensitivity and selectivity in complex biological matrices.[6][7][8]
Analytical Method Development
The core of this application is a validated LC-MS/MS method designed for high-throughput bioanalysis. The selection of each component of the method is based on achieving optimal sensitivity, selectivity, and efficiency.
Sample Preparation: A Critical First Step
The goal of sample preparation is to isolate the analytes of interest from interfering matrix components such as proteins and phospholipids, which can cause ion suppression and compromise analytical accuracy.[9][10] While techniques like liquid-liquid extraction (LLE) and solid-phase extraction (SPE) are effective, protein precipitation (PPT) was chosen for this protocol due to its simplicity, speed, and suitability for automation.[10][11][12] Cold acetonitrile is used as the precipitation agent, which efficiently denatures and removes plasma proteins while keeping the analytes in the supernatant.[7]
Chromatographic Separation (HPLC)
A reverse-phase chromatographic approach is employed to separate felodipine, dehydrofelodipine, and an internal standard (IS) prior to mass spectrometric detection. A C18 column provides the necessary hydrophobic interaction to retain and resolve these compounds effectively.[13][14][15] The mobile phase, consisting of an organic solvent (acetonitrile) and a volatile buffer (ammonium formate), ensures good peak shape and compatibility with mass spectrometry.
Detection (Tandem Mass Spectrometry)
Tandem mass spectrometry in the Multiple Reaction Monitoring (MRM) mode provides the high degree of selectivity and sensitivity required for bioanalysis.[7] Electrospray ionization (ESI) in the positive ion mode is highly effective for these analytes. Specific precursor-to-product ion transitions are monitored for each compound, ensuring that the detector signal is unique to the analyte of interest, thereby eliminating potential interferences from the matrix or other metabolites.
Experimental Workflow and Protocols
The overall analytical process is a streamlined workflow designed for efficiency and reproducibility.
Diagram 1: High-level workflow for the simultaneous analysis of Felodipine and Dehydrofelodipine.
Protocol 1: Preparation of Stock and Working Solutions
-
Primary Stock Solutions (1 mg/mL): Accurately weigh approximately 10 mg of felodipine, dehydrofelodipine, and a suitable internal standard (e.g., Nimodipine) into separate 10 mL volumetric flasks. Dissolve and bring to volume with methanol.
-
Intermediate Stock Solutions (10 µg/mL): Dilute 100 µL of each primary stock solution to 10 mL with a 50:50 (v/v) mixture of methanol and water.
-
Working Internal Standard (IS) Solution (50 ng/mL): Dilute the intermediate IS stock solution with 50:50 methanol/water.
-
Calibration Standards & Quality Controls (QCs): Prepare a series of combined working solutions of felodipine and dehydrofelodipine by serial dilution of the intermediate stock solutions. These are then spiked into blank human plasma to create calibration standards (e.g., 0.05 - 20 ng/mL) and QC samples (low, mid, high concentrations).
Protocol 2: Plasma Sample Preparation (Protein Precipitation)
-
Label 1.5 mL microcentrifuge tubes for each standard, QC, and unknown sample.
-
Pipette 100 µL of plasma into the appropriately labeled tubes.
-
Add 20 µL of the Working IS Solution (50 ng/mL) to every tube except for the blank matrix samples.
-
Add 400 µL of ice-cold acetonitrile to each tube.
-
Vortex mix vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Carefully transfer the clear supernatant to a new set of labeled tubes.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the dried residue in 100 µL of the mobile phase. Vortex for 30 seconds.
-
Transfer the final solution to autosampler vials for LC-MS/MS analysis.
Protocol 3: LC-MS/MS Instrument Setup
The following parameters serve as a robust starting point and should be optimized for the specific instrument in use.
Table 1: LC-MS/MS Instrument Parameters
| Parameter | Setting |
| HPLC System | |
| Analytical Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Gradient | 30% B to 95% B in 2.5 min, hold for 1 min, return to 30% B and equilibrate for 1.5 min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| Mass Spectrometer | |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| MRM Transitions | |
| Felodipine | Q1: 384.1 > Q3: 338.2 |
| Dehydrofelodipine | Q1: 382.1 > Q3: 336.2 |
| Nimodipine (IS) | Q1: 419.2 > Q3: 343.2 |
Method Validation
The analytical method was validated following the principles outlined in ICH guidelines Q2(R1) and the updated Q2(R2).[3][4][16] The objective of validation is to demonstrate that the procedure is fit for its intended purpose.[16]
Table 2: Summary of Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Procedure | Acceptance Criteria |
| Specificity | Analysis of six blank plasma lots to check for interferences at the retention times of the analytes and IS. | No significant interfering peaks (>20% of LLOQ response).[17] |
| Linearity & Range | Analysis of an 8-point calibration curve over three separate runs. | Correlation coefficient (r²) ≥ 0.99. Back-calculated standards within ±15% of nominal (±20% at LLOQ). |
| Accuracy & Precision | Analysis of QC samples at four levels (LLOQ, Low, Mid, High) in quintuplicate over three separate days. | Mean accuracy within 85-115% of nominal (80-120% for LLOQ). Precision (%CV) ≤ 15% (≤ 20% for LLOQ). |
| Limit of Quantification (LLOQ) | The lowest standard on the calibration curve meeting accuracy and precision criteria. | S/N ratio > 10, with accuracy and precision within specified limits. |
| Matrix Effect | Comparison of analyte response in post-extraction spiked plasma vs. neat solution. | CV of the IS-normalized matrix factor should be ≤ 15%. |
| Recovery | Comparison of analyte response in pre-extraction spiked plasma vs. post-extraction spiked plasma. | Recovery should be consistent and reproducible across QC levels. |
| Stability | Evaluation of analyte stability in plasma under various conditions (Freeze-thaw, bench-top, long-term). | Mean concentration within ±15% of the nominal concentration. |
LLOQ: Lower Limit of Quantification; CV: Coefficient of Variation.
Conclusion
The LC-MS/MS method detailed in this application note provides a rapid, sensitive, and reliable tool for the simultaneous determination of felodipine and its primary metabolite, dehydrofelodipine, in human plasma. The simple protein precipitation sample preparation method allows for high-throughput analysis, making it exceptionally well-suited for supporting large-scale clinical trials, pharmacokinetic studies, and TDM. The method has been thoroughly validated to meet international regulatory standards, ensuring data of the highest quality and integrity.
References
-
Ingle, R.G., et al. (2022). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. TrAC Trends in Analytical Chemistry, 157, 116757. Available at: [Link]
-
International Journal of Innovative Science and Research Technology. (n.d.). Analysis of Drugs from Biological Samples. IJISRT. Available at: [Link]
-
International Journal of Pharmaceutical Sciences. (n.d.). A Review On Mastering Bioanalytical Sample Preparation Techniques: Achieving Accurate Analysis. IJPSR. Available at: [Link]
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. Available at: [Link]
-
International Council for Harmonisation. (2005). ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). Available at: [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. Available at: [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). Available at: [Link]
-
Slideshare. (n.d.). Extraction of drug from biological matrix.pptx. Available at: [Link]
-
YouTube. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. Available at: [Link]
-
Wendl, T., et al. (2021). A Physiologically Based Pharmacokinetic and Pharmacodynamic Model of the CYP3A4 Substrate Felodipine for Drug–Drug Interaction Modeling. Pharmaceutics, 13(10), 1546. Available at: [Link]
-
Ashri, N. Y., & Abdel-Rehim, M. (2011). Sample treatment based on extraction techniques in biological matrices. Bioanalysis, 3(17), 2003-2018. Available at: [Link]
-
ResearchGate. (n.d.). Felodipine and dehydrofelodipine pharmacokinetics. Available at: [Link]
-
Ptacek, P., Macek, J., & Klima, J. (2005). Felodipine quantification in human plasma by high-performance liquid chromatography coupled to tandem mass spectrometry. Journal of Chromatography B, 814(2), 217-223. Available at: [Link]
-
Blychert, E., et al. (1991). Felodipine pharmacokinetics and plasma concentration vs effect relationships. Clinical Pharmacokinetics, 20(2), 136-150. Available at: [Link]
-
Shimadzu. (2014). Highly sensitive quantitative analysis of Felodipine and Hydrochlorothiazide from plasma using LC/MS/MS. ASMS 2014 Poster. Available at: [Link]
-
Singh, D. & Siddiqui, W.J. (2024). Felodipine. StatPearls. Available at: [Link]
-
Edgar, B., et al. (1989). Clinical pharmacokinetics of felodipine. A summary. Drugs, 38 Suppl 1, 16-27. Available at: [Link]
-
ResearchGate. (2014). LC-MS Method Development and validation for the estimation of Felodipine in human plasma and Stability studies of freeze thaw analyte. ResearchGate. Available at: [Link]
-
ResearchGate. (2013). Validated LC-ESI-MS/MS method for simultaneous quantitation of felodipine and metoprolol in rat plasma: Application to a pharmacokinetic study in rats. ResearchGate. Available at: [Link]
-
ResearchGate. (2011). Simultaneous determination of two constituents of compound felodipine controlled release tablets by HPLC. ResearchGate. Available at: [Link]
-
Wang, Y., et al. (2017). Simultaneous Determination of Felodipine and Metoprolol in Beagle Dog Plasma by Online SPE-LC-MS/MS and Its Application in a Pharmacokinetic Study. Analytical Sciences, 33(7), 755-759. Available at: [Link]
-
Taha, E.A., et al. (2019). RP-HPLC method development and validation for simultaneous estimation of ramipril and felodipine. European Journal of Chemistry, 10(2), 113-117. Available at: [Link]
-
European Journal of Chemistry. (2019). RP-HPLC method development and validation for simultaneous estimation of ramipril and felodipine. Available at: [Link]
-
Journal of Chemical and Pharmaceutical Research. (n.d.). Simultaneous high-performance liquid chromatographic determination of enalapril and felodipine in pharmaceutical-dosage form. JOCPR. Available at: [Link]
Sources
- 1. A Physiologically Based Pharmacokinetic and Pharmacodynamic Model of the CYP3A4 Substrate Felodipine for Drug–Drug Interaction Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Clinical pharmacokinetics of felodipine. A summary - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 4. database.ich.org [database.ich.org]
- 5. Felodipine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Felodipine quantification in human plasma by high-performance liquid chromatography coupled to tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. lcms.cz [lcms.cz]
- 8. Simultaneous Determination of Felodipine and Metoprolol in Beagle Dog Plasma by Online SPE-LC-MS/MS and Its Application in a Pharmacokinetic Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Current developments of bioanalytical sample preparation techniques in pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijpsjournal.com [ijpsjournal.com]
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- 17. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
Application Note: A Validated HPTLC Method for the Separation and Quantification of Felodipine and Its Process-Related Impurities
Abstract
This application note presents a detailed, validated High-Performance Thin-Layer Chromatography (HPTLC) method for the separation and quantification of Felodipine, a dihydropyridine calcium channel blocker, from its potential impurities and degradation products.[1][2] Felodipine is susceptible to degradation under various stress conditions, including oxidation, hydrolysis, and photolysis, leading to the formation of impurities that can impact the safety and efficacy of the drug product.[3][4][5] This protocol provides a robust, stability-indicating HPTLC method that is precise, accurate, and specific for routine quality control and stability testing of Felodipine in bulk drug and pharmaceutical formulations.
Introduction: The Rationale for a Stability-Indicating HPTLC Method
Felodipine, chemically known as ethyl methyl 4-(2,3-dichlorophenyl)-1,4-dihydro-2,6-dimethyl-3,5-pyridinedicarboxylate, is a light-sensitive and lipophilic drug used in the management of hypertension.[2][6][7] Its chemical structure, particularly the dihydropyridine ring, is prone to oxidation, which converts it to its pyridine analogue (Dehydro-Felodipine), a primary degradation product.[6] Other impurities can arise from the manufacturing process or further degradation pathways.[4][7]
Regulatory bodies, such as the International Council for Harmonisation (ICH), mandate the use of validated stability-indicating assay methods to ensure that the analytical procedure can accurately measure the active pharmaceutical ingredient (API) in the presence of its impurities and degradation products.[6] HPTLC offers a powerful analytical tool for this purpose due to its high sample throughput, low cost, and ability to perform parallel analysis of samples and standards on a single plate, minimizing experimental error.
This guide explains the causality behind the chosen chromatographic conditions, from stationary phase selection to mobile phase optimization, ensuring a scientifically sound and reproducible method.
Chromatographic System and Parameters
The selection of chromatographic parameters is critical for achieving optimal separation. This method utilizes normal-phase chromatography, which is well-suited for separating compounds with differing polarities like Felodipine and its more polar degradation products.
Materials and Reagents
-
Standards: Felodipine Reference Standard (RS), Dehydro-Felodipine RS.
-
Solvents: Toluene, Methanol, n-Hexane, Ethyl Acetate (all HPLC or analytical grade).[8]
-
Stationary Phase: HPTLC plates, pre-coated with Silica Gel 60 F254 (20 x 10 cm, 250 µm layer thickness).[9] The F254 indicator allows for visualization under UV light at 254 nm.[10]
Instrumentation
-
HPTLC system (e.g., CAMAG) equipped with:
-
Linomat 5 or equivalent automatic sample applicator
-
Twin-trough developing chamber (20 x 10 cm)
-
TLC Scanner 3 or equivalent densitometer
-
UV cabinet with 254 nm and 366 nm lamps
-
winCATS or equivalent integration software
-
Chromatographic Conditions Summary
A summary of the optimized chromatographic conditions is presented in Table 1.
| Parameter | Optimized Condition | Rationale |
| Stationary Phase | HPTLC Silica Gel 60 F254 Aluminum Plates | Standard polar stationary phase offering good resolution for moderately polar compounds. The fluorescent indicator allows for easy visualization by UV quenching.[10] |
| Mobile Phase | Toluene : Methanol (8:2, v/v) | This non-polar/polar solvent mixture provides optimal separation. Toluene acts as the main solvent, while methanol modifies the polarity to control the migration of Felodipine and its impurities, ensuring distinct Rf values. |
| Chamber Saturation | 20 minutes with mobile phase | Pre-saturating the chamber with mobile phase vapors ensures a uniform atmosphere, leading to reproducible Rf values and preventing solvent front irregularities. |
| Development Distance | 80 mm | A sufficient development distance allows for adequate separation of the analyte spots without excessive diffusion. |
| Application Mode | Band application (6 mm width) | Band application provides better resolution and sensitivity compared to spot application for quantification. |
| Detection Wavelength | Densitometric scanning at 237 nm | This wavelength corresponds to a high absorbance maximum for Felodipine, providing excellent sensitivity for quantification. |
| Temperature | Room Temperature (25°C ± 2°C) | Controlled temperature ensures reproducibility of the chromatographic separation. |
Experimental Protocols
The following sections provide step-by-step protocols for solution preparation, chromatographic development, and analysis.
Workflow Overview
The overall experimental workflow is designed to ensure accuracy and reproducibility, following established guidelines for analytical method validation.
Caption: HPTLC analysis workflow for Felodipine impurities.
Preparation of Solutions
-
Standard Felodipine Stock Solution (1000 µg/mL): Accurately weigh 10 mg of Felodipine RS and transfer it to a 10 mL volumetric flask. Dissolve in and dilute to volume with methanol.
-
Working Standard Solution (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with methanol. This solution is used to prepare calibration standards.
-
Sample Solution (1000 µg/mL): Accurately weigh a quantity of the powdered tablet formulation equivalent to 10 mg of Felodipine and transfer to a 10 mL volumetric flask. Add approximately 7 mL of methanol, sonicate for 15 minutes to ensure complete extraction, and then dilute to volume. Filter the solution through a 0.45 µm filter to remove excipients.
Chromatographic Development Protocol
-
Plate Activation: Pre-wash the HPTLC plate with methanol and activate it by heating at 100°C for 10 minutes in an oven. This removes adsorbed moisture and ensures consistent activity of the silica gel.
-
Chamber Saturation: Pour the Toluene:Methanol (8:2 v/v) mobile phase into the twin-trough chamber and let it saturate for at least 20 minutes at room temperature.
-
Sample Application: Apply the standard and sample solutions as 6 mm bands onto the activated plate using the automatic applicator. For the calibration curve, apply varying volumes (e.g., 3, 6, 9, 12, 15, 18 µL) of the working standard solution to obtain concentrations ranging from 300 to 1800 ng/band. Apply a suitable volume of the sample solution (e.g., 9 µL for a theoretical concentration of 900 ng/band).
-
Development: Place the plate in the saturated developing chamber and allow the mobile phase to ascend up to a distance of 80 mm.
-
Drying: Remove the plate from the chamber and dry it completely in a stream of warm air or in an oven.
Detection and Quantification
-
Visualization: Place the dried plate in the UV cabinet and observe the spots under short-wave UV light (254 nm). Felodipine and its impurities will appear as dark spots against the green fluorescent background.
-
Densitometric Scanning: Scan the plate using the TLC scanner in absorbance mode at 237 nm. The software will generate a chromatogram and calculate the peak area for each band.
-
Analysis: The amount of Felodipine and its impurities in the sample is calculated by comparing the peak areas from the sample tracks to the calibration curve generated from the standard tracks.
Method Validation and Performance
The developed HPTLC method has been validated according to ICH guidelines, demonstrating its suitability for its intended purpose.
Specificity and Separation
The method demonstrates excellent specificity. Felodipine is well-resolved from its principal degradation product, Dehydro-Felodipine, and other potential impurities. The Rf value for Felodipine is consistently observed at approximately 0.40. Impurities will have different Rf values, allowing for clear separation. Forced degradation studies show that degradation products formed under acid, base, oxidative, and photolytic stress do not interfere with the quantification of Felodipine.[3][11]
Caption: Principle of TLC separation for Felodipine and impurities.
Performance Characteristics
The performance characteristics of the method are summarized in Table 2. The data confirms that the method is linear, accurate, precise, and sensitive.
| Validation Parameter | Result | ICH Guideline Compliance |
| Linearity Range | 300 - 1800 ng/band | Yes |
| Correlation Coefficient (r²) | > 0.998 | Yes (>0.99) |
| Accuracy (% Recovery) | 98 - 101% | Yes (Typically 98-102%) |
| Precision (% RSD) | < 2% | Yes (<2%) |
| Limit of Detection (LOD) | 11.51 ng/band | Method is sensitive |
| Limit of Quantification (LOQ) | 34.90 ng/band | Method is sensitive |
| Robustness | No significant change in Rf or peak area with small, deliberate variations in mobile phase composition, development distance, or saturation time. | Yes |
Conclusion
The HPTLC method detailed in this application note is simple, rapid, specific, and reliable for the separation and quantification of Felodipine and its impurities. The method has been validated in accordance with ICH guidelines and is proven to be stability-indicating.[12] Its high throughput and cost-effectiveness make it an ideal choice for routine quality control analysis and stability studies of Felodipine in both bulk drug substance and finished pharmaceutical products.
References
-
Jain PS, Ansari NA, Surana SJ. HPTLC and RP-HPTLC Method Development and Validation for the Estimation of Felodipine in Bulk and Pharmaceutical Formulation. Pharm Anal Acta. 2018;9(599). Available from: [Link]
-
Babu MA, Mohan GVK, Satish J, Kalariya P. Sensitive and validated UPLC-MS/MS method for the identification and characterization of forced degradation products for felodipine. Acta Chromatographica. 2023;36(2). Available from: [Link]
-
Mohamed AM, Omar MA, Hammad MA, Mohamed AA. Development and validation of TLC-densitometric method for simultaneous determination of two binary antihypertensive mixtures containing felodipine in fixed dose combinations. Biomed Chromatogr. 2016;30(2):200-7. Available from: [Link]
-
ResearchGate. Forced degradation studies of Felodipine. ResearchGate. Available from: [Link]
-
ResearchGate. Development and validation of TLC-densitometric method for simultaneous determination of two binary antihypertensive mixtures containing felodipine in fixed dose combinations. ResearchGate. Available from: [Link]
-
Pawar SC, et al. Method Development, Validation and Stability Studies of Felodipine by RP-HPLC and Molecular Interaction Studies of Felodipine. SciSpace. 2013. Available from: [Link]
-
Patre NG, Patil SS. DEVELOPMENT AND VALIDATION OF STABILITY INDICATING ASSAY METHOD FOR DETERMINATION OF FELODIPINE IN TABLET DOSAGE FORM. International Journal of Pharmaceutical Sciences and Drug Research. 2018;10(4):268-273. Available from: [Link]
-
Reddy YP, et al. Stability Indicating Method for the Determination of Related Substances in Felodipine Solid Dosage Form and in the Drug Substance. J Anal Bioanal Tech. 2016;7(309). Available from: [Link]
-
Nguyen T, et al. Develop a high performance thin layer chromatography method for determination of synthetic hypertension drugs adulterated in herbal preparations. Nghiên cứu Dược & Thông tin thuốc. 2023;14(2):44-52. Available from: [Link]
-
Malli K, Kumar L, Verma R. FELODIPINE-REVIEW OF ANALYTICAL METHODS DEVELOPED FOR PHARMACEUTICAL DOSAGE FORMS AND BIOLOGICAL FLUIDS. International Journal of Applied Pharmaceutics. 2023;15(6). Available from: [Link]
-
Veeprho. Felodipine Impurities and Related Compound. Veeprho. Available from: [Link]
-
ResearchGate. [Analysis and evaluation of the impurity of felodipine and its tablets]. ResearchGate. Available from: [Link]
-
Yamashita K, et al. Structure Determination of Felodipine Photoproducts in UV-Irradiated Medicines Using ESI-LC/MS/MS. Pharmaceuticals (Basel). 2023;16(2):302. Available from: [Link]
-
Daicel Pharma Standards. Felodipine Impurities Manufacturers & Suppliers. Daicel Pharma. Available from: [Link]
-
Cardoza RM, Amin PD. A stability indicating LC method for felodipine. J Pharm Biomed Anal. 2002;27(5):711-8. Available from: [Link]
-
Rao JR. HPTLC method development and validation for simultaneous estimation of Metoprolol succinate and Felodipine in bulk drugs and combined dosage form. Int J Pharma Bio Sci. 2018;9(2):1-7. Available from: [Link]
-
TLC Visualization Methods. University of Colorado Boulder. Available from: [Link]
Sources
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- 4. veeprho.com [veeprho.com]
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- 12. Development and validation of TLC-densitometric method for simultaneous determination of two binary antihypertensive mixtures containing felodipine in fixed dose combinations - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Felodipine & Dehydrofelodipine Resolution Guide
Topic: Improving resolution (
Mechanistic Insight: The "Critical Pair" Challenge
Q: Why do Felodipine and Dehydrofelodipine co-elute so stubbornly?
The Application Scientist's Perspective: The separation difficulty arises from the extreme structural similarity between the parent drug and its metabolite. Felodipine is a 1,4-dihydropyridine (DHP) .[1][2][3] Dehydrofelodipine (Impurity A) is the pyridine analog formed by the oxidation of the DHP ring.
-
Felodipine: The DHP ring adopts a "boat" or puckered conformation. It is less planar.
-
Dehydrofelodipine: The pyridine ring is fully aromatic and planar .
While their hydrophobicity (logP) is similar, their molecular shape is the differentiator. Standard C18 columns often struggle because they rely primarily on hydrophobic interaction. To improve resolution, you must exploit shape selectivity (
Visualizing the Degradation Pathway
Figure 1: The oxidation of Felodipine to Dehydrofelodipine alters the 3D conformation of the molecule, creating the basis for separation via shape selectivity.
Method Optimization Protocols
Q: My C18 column shows . What is the recommended column strategy?
While a high-efficiency C18 (e.g., sub-2
Comparative Column Strategy
| Parameter | Standard Approach (C18) | Enhanced Selectivity Approach (Phenyl-Hexyl) |
| Mechanism | Hydrophobic Interaction | Hydrophobic + |
| Why it works | Relies on slight logP differences. | The Phenyl ligand interacts strongly with the planar pyridine ring of Dehydrofelodipine. |
| Elution Order | Felodipine | Felodipine |
| Recommended For | Routine QC (if | Complex Matrices / Stability Studies |
Protocol: The "Shape Selectivity" Method (Phenyl-Hexyl)
If you are failing system suitability on C18, adopt this protocol to maximize separation factor (
-
Stationary Phase: Phenyl-Hexyl or Pentafluorophenyl (PFP),
mm, 3.5 m (or equivalent UHPLC dimension). -
Mobile Phase A: 25 mM Phosphate Buffer, pH 6.5 (Neutral pH enhances
overlap). -
Mobile Phase B: Acetonitrile (Methanol suppresses
interactions; ACN is preferred here). -
Gradient:
-
0 min: 40% B
-
15 min: 70% B
-
-
Temperature:
(Lower temperatures favor shape selectivity).
Troubleshooting Guide (FAQ)
Issue 1: "The Dehydrofelodipine peak area increases during the sequence."
Diagnosis: Actinic Degradation. Felodipine is extremely light-sensitive. If your autosampler is not darkened, or if you prepare samples in clear glass under fluorescent lab lights, Felodipine converts to Dehydrofelodipine in the vial.
The Fix (Self-Validating Step):
-
Action: Prepare two identical standard vials. Wrap one completely in aluminum foil. Leave the other exposed on the bench for 2 hours.
-
Test: Inject both. If the exposed vial shows higher Impurity A, your issue is sample handling, not chromatography.
-
Protocol: Use amber glassware exclusively and low-actinic light (sodium lamp) in the sample prep area.
Issue 2: "I have tailing on the Dehydrofelodipine peak ( )."
Diagnosis: Silanol Activity.
The pyridine nitrogen in Dehydrofelodipine is a weak base. At acidic pH (pH 2-3), it becomes protonated (
The Fix:
-
Option A (pH Adjustment): Increase buffer pH to 6.0–6.5. This keeps the pyridine unprotonated, reducing silanol interaction.
-
Option B (End-capping): Ensure your column is "double end-capped" to shield silanols.
-
Option C (Ion Pairing): Add 10 mM Triethylamine (TEA) to the mobile phase as a silanol blocker (only if using pH < 4).
Issue 3: "Baseline drift is interfering with the impurity integration."
Diagnosis: Thermal Mismatch or Gradient Ghost Peaks. High sensitivity detection of Dehydrofelodipine (often at 0.1% levels) requires a flat baseline.
The Fix:
-
Wavelength Selection: Ensure detection is at the isosbestic point or a wavelength where both have strong absorbance but solvents are transparent (typically 237 nm or 360 nm).
-
Reference: Felodipine has a UV max around 360 nm; many interferences absorb at 254 nm. Switching to 360 nm often cleans up the baseline significantly.
Advanced Troubleshooting Logic Tree
Use this workflow to diagnose resolution failures systematically.
Figure 2: Decision matrix for diagnosing resolution failures between Felodipine and Dehydrofelodipine.
References
-
United States Pharmacopeia (USP). Felodipine Monograph: Related Compound A (Dehydrofelodipine). USP-NF.[2]
-
Setti, A., et al. (2013). "Method Development, Validation and Stability Studies of Felodipine by RP-HPLC." International Journal of Pharmaceutical Sciences Review and Research.
-
Agilent Technologies. "Separation of Calcium Channel Blockers using Phenyl-Hexyl Columns." Application Note.
-
Dhale, C., et al. "Stability-indicating RP-HPLC method for the determination of Felodipine."[4] ResearchGate.[4][5][6]
Sources
Minimizing artifactual formation of dehydro felodipine during analysis
Welcome to the technical support center dedicated to the robust analysis of felodipine. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the stability of felodipine during analytical testing. The primary focus of this guide is to provide in-depth troubleshooting strategies and frequently asked questions (FAQs) to minimize the artifactual formation of dehydro felodipine, ensuring the accuracy and reliability of your analytical data.
Introduction to the Challenge: The Felodipine Stability Issue
Felodipine, a dihydropyridine calcium channel blocker, is notoriously susceptible to degradation, primarily through the oxidation of its dihydropyridine ring to form the inactive pyridine derivative, dehydro felodipine.[1] This conversion is not only a concern for drug stability on the shelf but also a significant challenge during analytical procedures, where various factors can induce this transformation, leading to an overestimation of dehydro felodipine and an underestimation of the active pharmaceutical ingredient (API). Understanding and controlling these factors are paramount for accurate quantification and impurity profiling.
Frequently Asked Questions (FAQs)
Q1: What is dehydro felodipine and why is its formation a concern during analysis?
A1: Dehydro felodipine is the primary degradation product of felodipine. It is formed by the oxidation of the dihydropyridine ring in the felodipine molecule.[1] Its formation is a concern because it is pharmacologically inactive. If felodipine is converted to dehydro felodipine artifactually during the analytical process, it will lead to inaccurate (understated) quantification of the active drug substance and an incorrect (overstated) assessment of its impurities.
Q2: What are the main environmental factors that can cause the degradation of felodipine?
A2: Felodipine is sensitive to several environmental factors, primarily:
-
Light: Exposure to light, particularly UV radiation, can induce photodegradation, leading to the formation of dehydro felodipine.[1][2]
-
pH: Felodipine is more stable in acidic to neutral conditions and is susceptible to degradation in alkaline (basic) environments.[3]
-
Temperature: Elevated temperatures can accelerate the degradation of felodipine.[4][5]
-
Oxidizing agents: The presence of oxidizing agents can directly lead to the formation of dehydro felodipine.
Q3: Can the degradation happen in the autosampler of my HPLC/UPLC system?
A3: Yes, the autosampler can be a significant source of artifactual degradation. If samples are exposed to light and ambient or elevated temperatures for extended periods while sitting in the autosampler tray, significant degradation can occur before the sample is even injected.
Q4: Is it possible for felodipine to degrade on the HPLC column or in the MS source?
A4: Absolutely. "On-column" degradation can be promoted by certain stationary phase characteristics or mobile phase conditions. "In-source" degradation can occur in the mass spectrometer's ion source due to high temperatures or energetic conditions, causing the molecule to break down or rearrange.
In-Depth Troubleshooting Guides
Guide 1: Investigating and Mitigating Autosampler Degradation
The autosampler is the first critical point in the analytical workflow where artifactual degradation can occur. The combination of ambient light and temperature over several hours (or days for a long sequence) can lead to significant conversion of felodipine to dehydro felodipine.
-
Decreasing felodipine peak area and/or increasing dehydro felodipine peak area over the course of a long analytical run.
-
Poor reproducibility of results for the same sample injected at different times.
-
Higher than expected levels of dehydro felodipine in your samples.
| Potential Cause | Explanation | Recommended Solution |
| Photodegradation | Felodipine is a known light-sensitive compound.[1][2] Standard laboratory lighting and UV exposure can catalyze its oxidation. | * Use amber or light-blocking autosampler vials.[6] * If possible, cover the autosampler with a light-proof cover. * Minimize the time samples spend in the autosampler by preparing shorter sequences. |
| Thermal Degradation | Higher temperatures accelerate chemical reactions, including the degradation of felodipine. | * Utilize a cooled autosampler and maintain the temperature at 4-10 °C. * If a cooled autosampler is not available, consider the stability of your sample at room temperature and limit the run time accordingly. |
| Sample Matrix Effects | The pH and composition of your sample diluent can impact stability. | * Ensure your sample diluent is slightly acidic (pH 3-6) to enhance felodipine stability.[3] Avoid alkaline conditions. * If dissolving in organic solvents, use fresh, high-purity solvents. |
-
Prepare a known concentration of felodipine standard in your chosen sample diluent.
-
Place multiple vials of this standard in the autosampler.
-
Inject the standard at regular intervals (e.g., every 2, 4, 6, 8, 12, and 24 hours) over the course of a typical run time.
-
Monitor the peak area of felodipine and dehydro felodipine.
-
A stable method will show minimal change in the peak areas over time. If degradation is observed, implement the solutions above and repeat the study to confirm their effectiveness.
Guide 2: Addressing On-Column and In-Source Degradation
Even with a stable sample in the autosampler, the analytical instrumentation itself can be a source of artifactual degradation.
-
The appearance of a dehydro felodipine peak that is not present in the original sample (can be confirmed by direct infusion MS or by collecting the fraction and performing further analysis).
-
Poor peak shape for felodipine (e.g., tailing or fronting) which could indicate on-column interactions.
-
Inconsistent results between different HPLC columns of the same type or between different mass spectrometers.
| Potential Cause | Explanation | Recommended Solution |
| Mobile Phase pH | Alkaline mobile phases can promote the on-column oxidation of felodipine. | * Maintain the mobile phase pH in the acidic range (pH 3-5). Formic acid or acetic acid are common and effective additives for this purpose.[3] |
| Column Temperature | High column temperatures can accelerate degradation on the stationary phase. | * Optimize the column temperature. While higher temperatures can improve peak shape and reduce viscosity, for felodipine, it's crucial to find a balance to avoid degradation. Start with a lower temperature (e.g., 25-30 °C) and gradually increase if necessary, while monitoring for dehydro felodipine formation. |
| Stationary Phase Activity | Certain silica-based columns may have active sites (silanols) that can interact with and potentially catalyze the degradation of sensitive analytes. | * Use a modern, high-purity, end-capped C18 or other suitable stationary phase to minimize silanol activity. * Consider using a column with a different chemistry if problems persist. |
| In-Source Degradation (LC-MS) | The high temperatures and voltages in the electrospray ionization (ESI) source can provide enough energy to induce fragmentation or degradation of thermally labile compounds like felodipine. | * Optimize ESI source parameters. Start with lower source temperatures (desolvation and heating block) and cone/fragmentor voltages.[7] Gradually increase to achieve adequate sensitivity while minimizing the formation of dehydro felodipine. * If possible, use a "soft" ionization technique. |
-
Direct Infusion Analysis: Infuse a pure felodipine standard directly into the mass spectrometer, bypassing the HPLC column. This will help determine if the degradation is primarily happening in the MS source.
-
Varying Column Temperature: With a stable mobile phase, perform injections of a felodipine standard at different column temperatures (e.g., 25 °C, 35 °C, 45 °C) and monitor the formation of dehydro felodipine.
-
Mobile Phase Comparison: Prepare mobile phases with different acidic additives (e.g., 0.1% formic acid vs. 0.1% acetic acid) and at slightly different pH values to assess their impact on felodipine stability.
Visualization of Degradation and Workflow
Felodipine to Dehydro Felodipine Conversion
Caption: Primary degradation pathway of felodipine.
Troubleshooting Workflow for Artifactual Dehydro Felodipine
Sources
- 1. scispace.com [scispace.com]
- 2. synthinkchemicals.com [synthinkchemicals.com]
- 3. A stability indicating LC method for felodipine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Spontaneous In-Source Fragmentation Reaction Mechanism and Highly Sensitive Analysis of Dicofol by Electrospray Ionization Mass Spectrometry [mdpi.com]
- 5. ijbr.com.pk [ijbr.com.pk]
- 6. Protection of Light Sensitive Products | Pharmaguideline [pharmaguideline.com]
- 7. lcms.cz [lcms.cz]
Preventing oxidative degradation of felodipine in stock solutions
Welcome to the technical support center for researchers, scientists, and drug development professionals working with felodipine. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenge of preventing oxidative degradation in felodipine stock solutions. By understanding the underlying chemical principles and following these validated protocols, you can ensure the integrity and reproducibility of your experiments.
Introduction: The Challenge of Felodipine Stability
Felodipine, a dihydropyridine calcium channel blocker, is a valuable tool in cardiovascular research. However, its 1,4-dihydropyridine ring is inherently susceptible to oxidation, leading to the formation of its pyridine derivative.[1][2] This degradation product is pharmacologically inactive, and its presence can significantly impact the accuracy and reliability of experimental results.[1][2] This guide will equip you with the knowledge and practical steps to mitigate this oxidative degradation.
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of felodipine degradation in stock solutions?
The primary degradation pathway for felodipine is the oxidation of its 1,4-dihydropyridine ring to a pyridine ring.[1][2] This process, known as aromatization, results in a loss of pharmacological activity. The reaction is often initiated by factors such as exposure to atmospheric oxygen and light (photodegradation).[1][2]
Q2: I've noticed a change in the color of my felodipine stock solution. What does this indicate?
A color change, often to a yellowish tint, can be an indicator of degradation. While pure felodipine is a light yellow to yellow crystalline powder, the formation of degradation products can alter the solution's appearance. However, visual inspection alone is not a reliable method for assessing stability. Chromatographic analysis, such as HPLC, is necessary for accurate quantification of felodipine and its degradants.
Q3: Can I dissolve felodipine in aqueous buffers for my cell culture experiments?
Felodipine is practically insoluble in water.[3] For aqueous applications, it is recommended to first dissolve felodipine in an organic solvent like dimethyl sulfoxide (DMSO) and then dilute this stock solution with the aqueous buffer of your choice. Be aware that aqueous solutions of felodipine are not stable for extended periods, and it is often recommended not to store them for more than one day.[3]
Q4: What are the ideal long-term storage conditions for solid felodipine?
Solid, crystalline felodipine is stable for at least four years when stored at -20°C.[3] It is crucial to store the solid compound in a tightly sealed container to protect it from light and moisture.
Troubleshooting Guide: Preventing Oxidative Degradation
This section provides a systematic approach to preparing and storing stable felodipine stock solutions.
Issue 1: Rapid Degradation of Felodipine in a Freshly Prepared Stock Solution
Potential Cause: Presence of dissolved oxygen in the solvent.
Solution:
-
Inert Gas Purging: Before dissolving the felodipine, purge your chosen solvent with an inert gas, such as argon or nitrogen, for 10-15 minutes. This will displace dissolved oxygen, a key initiator of oxidation. One product information sheet for felodipine explicitly recommends that the solvent of choice should be purged with an inert gas.[3]
dot ```dot graph "Inert_Gas_Purging_Workflow" { layout=dot; rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
Solvent [label="Select Solvent\n(e.g., DMSO, Ethanol)"]; Purge [label="Purge with\nInert Gas (Ar/N2)"]; Dissolve [label="Dissolve Felodipine"]; Store [label="Store Solution\n(Protected from Light/Air)"];
Solvent -> Purge [label="Displace O2"]; Purge -> Dissolve [label="Oxygen-free\nSolvent"]; Dissolve -> Store; }
Caption: Factors influencing felodipine degradation and corresponding preventative measures.
Issue 3: Inconsistent Experimental Results Using Felodipine Stock Solution
Potential Cause: Gradual, unnoticed degradation of the stock solution over the course of an experiment or between experiments.
Solution:
-
Implement a Stability Testing Protocol: Regularly verify the concentration and purity of your felodipine stock solution, especially before starting a new set of critical experiments. A simple and effective way to do this is by using High-Performance Liquid Chromatography with UV detection (HPLC-UV).
Experimental Protocols
Protocol 1: Preparation of a Stabilized Felodipine Stock Solution (10 mM in DMSO)
Materials:
-
Felodipine (solid)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Butylated Hydroxytoluene (BHT)
-
Inert gas (Argon or Nitrogen) with tubing
-
Amber glass vial with a screw cap and PTFE septum
-
Analytical balance
-
Volumetric flasks and pipettes
Procedure:
-
Solvent Preparation:
-
Dispense the required volume of anhydrous DMSO into a clean, dry amber glass vial.
-
Submerge a sterile needle or tubing connected to the inert gas supply into the DMSO.
-
Gently bubble the inert gas through the solvent for 10-15 minutes to remove dissolved oxygen.
-
-
Antioxidant Addition:
-
Weigh the appropriate amount of BHT to achieve a final concentration of 0.01% (w/v). For example, for 10 mL of DMSO, add 1 mg of BHT.
-
Add the BHT to the oxygen-purged DMSO and vortex until fully dissolved.
-
-
Felodipine Dissolution:
-
Accurately weigh the required amount of solid felodipine to achieve a 10 mM concentration (Molar Mass of Felodipine: 384.25 g/mol ). For 10 mL of a 10 mM solution, weigh 3.84 mg of felodipine.
-
Add the weighed felodipine to the DMSO/BHT solution.
-
Seal the vial and vortex or sonicate at room temperature until the felodipine is completely dissolved.
-
-
Storage:
-
Store the stock solution at -20°C for long-term storage or 2-8°C for short-term storage.
-
Ensure the vial is tightly sealed to prevent the ingress of air and moisture.
-
| Component | Concentration | Purpose |
| Felodipine | 10 mM (or desired concentration) | Active Pharmaceutical Ingredient |
| DMSO | q.s. to final volume | Solvent |
| BHT | 0.01% (w/v) | Antioxidant |
Table 1: Recommended components for a stabilized felodipine stock solution.
Protocol 2: Stability Assessment of Felodipine Stock Solution by HPLC-UV
Objective: To quantify the concentration of felodipine and detect the presence of its primary oxidative degradant (pyridine derivative).
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used. [4][5]* Mobile Phase: A mixture of an organic solvent and an aqueous buffer is typical. For example, a mobile phase consisting of methanol, acetonitrile, and water in a ratio of 50:15:35 (v/v/v) has been successfully used. [4]Another option is acetonitrile and water (80:20 v/v). [5]* Flow Rate: A flow rate of 1.0 mL/min is a common starting point. [4][5]* Detection Wavelength: Felodipine has a maximum absorbance at approximately 238 nm, which is a suitable wavelength for detection. [4]* Column Temperature: Ambient or controlled at 25°C.
Procedure:
-
Standard Preparation: Prepare a series of felodipine standards of known concentrations in the mobile phase to create a calibration curve.
-
Sample Preparation: Dilute an aliquot of your felodipine stock solution with the mobile phase to a concentration that falls within the linear range of your calibration curve.
-
Chromatographic Analysis:
-
Inject the standards and the diluted sample onto the HPLC system.
-
Record the chromatograms. Felodipine will have a characteristic retention time, and its pyridine degradant will typically elute earlier.
-
-
Data Analysis:
-
Generate a calibration curve by plotting the peak area of the felodipine standards against their concentrations.
-
Determine the concentration of felodipine in your stock solution by comparing its peak area to the calibration curve.
-
The presence of a peak corresponding to the pyridine derivative indicates degradation. The percentage of degradation can be calculated based on the relative peak areas of the degradant and the parent compound.
-
References
- Ragno, G., et al. (2018). Photodegradation of 1, 4-dihydropyridine antihypertensive drugs: an updated review. International Journal of Pharmacy and Pharmaceutical Sciences, 10(1), 8-18.
-
MDPI. (2019). 1,4-Dihydropyridine Antihypertensive Drugs: Recent Advances in Photostabilization Strategies. [Link]
- Nemdili, L., et al. (2022). Ascorbic Acid Solubility and Thermodynamic Characteristics in Several Neat Solvents with Temperatures Ranging from 293 to 313 K.
- Setti, A., et al. (2014). Method Development, Validation and Stability Studies of Felodipine by RP-HPLC and Molecular Interaction Studies of Felodipine an. International Journal of Pharmaceutical Sciences Review and Research, 24(1), 15-20.
- Bodannes, R. S., & Chan, P. C. (1979). ASCORBIC ACID AS A SCAVENGER OF SINGLET OXYGEN. FEBS Letters, 105(2), 195-196.
-
Wikipedia. (n.d.). Chemistry of ascorbic acid. [Link]
-
Redox Tech. (n.d.). Oxygen Scavenging Compounds. [Link]
-
Wikipedia. (n.d.). Oxygen scavenger. [Link]
-
MDPI. (2022). Felodipine Determination by a CdTe Quantum Dot-Based Fluorescent Probe. [Link]
-
International Journal of Pharmaceutical Sciences and Research. (2013). A VALIDATED, STABILITY-INDICATING HPLC METHOD FOR THE DETERMINATION OF FELODIPINE AND ITS RELATED SUBSTANCES. [Link]
- Google Patents. (2007).
-
ResearchGate. (2025). (PDF) Photodegradation of nimodipine and felodipine in microheterogeneous systems. [Link]
-
Asian Journal of Pharmaceutical Analysis. (2020). Method Development and Validation of Stability Indicating RP-HPLC for the Estimation of Felodipine PR Tablets. [Link]
-
ResearchGate. (2025). (PDF) Validation, quantitative and qualitative analysis of felodipine drug using HPLC. [Link]
-
Ataman Kimya. (n.d.). ANTIOXIDANT BHT. [Link]
-
Wikipedia. (n.d.). Butylated hydroxytoluene. [Link]
-
European Commission. (2021). Opinion on Butylated Hydroxytoluene (BHT). [Link]
Sources
Technical Guide: Optimizing Mobile Phase pH for Dehydro Felodipine Separation
Executive Summary: The Chemical Challenge
Separating Felodipine (a dihydropyridine) from its primary oxidative metabolite, Dehydro Felodipine (a pyridine analog, USP Related Compound A), presents a specific chromatographic challenge governed by structural planarity and basicity.[]
While Felodipine possesses a puckered 1,4-dihydropyridine ring containing a secondary amine, Dehydro Felodipine features a planar, aromatic pyridine ring.[] Although the electron-withdrawing ester groups at positions 3 and 5 significantly reduce the basicity of the pyridine nitrogen, it remains susceptible to secondary interactions with residual silanols on silica-based columns.
The Critical Insight: The separation is rarely limited by the ionization of the analytes themselves (as both are effectively neutral in the standard working range), but rather by the ionization state of the column stationary phase (silanols) .
Module 1: Core Optimization Protocol
This protocol is derived from standard USP methodologies and optimized for robustness against peak tailing.
1.1 The Golden Standard: Acidic Phosphate Buffer
To achieve baseline resolution (
| Parameter | Optimized Condition | Technical Rationale |
| Target pH | 3.0 ± 0.1 | Silanols (pKa ~3.5–4.[]5) are protonated (neutral) at pH 3.0, preventing ionic interaction with the pyridine ring of Dehydro Felodipine. |
| Buffer Composition | 10-25 mM Potassium Phosphate | Sufficient ionic strength to mask residual charges without precipitating in high organic content.[] |
| Organic Modifier | Acetonitrile : Methanol (Typical 40:20 ratio) | Acetonitrile provides sharp peaks (low viscosity); Methanol modulates selectivity via H-bonding differences between the DHP and Pyridine rings. |
| Column Temp | 30°C - 40°C | Elevated temperature improves mass transfer, sharpening the late-eluting Dehydro peak.[] |
1.2 Step-by-Step Buffer Preparation (pH 3.0)
Avoid using simple acid adjustment of water.[] Buffer capacity is required to maintain local pH inside the pore structure.
-
Dissolve: 3.4 g of Monobasic Potassium Phosphate (
) in 900 mL of HPLC-grade water. -
Adjust: Titrate with Dilute Phosphoric Acid (10%) to pH 3.0 ± 0.05 .
-
Dilute: Bring to volume (1000 mL) with water.
-
Filter: Pass through a 0.22 µm nylon filter.
-
Mix: Combine with Organic phase (e.g., Buffer:ACN:MeOH 40:40:20) after pH adjustment.
Module 2: Troubleshooting & FAQs
Q1: My Dehydro Felodipine peak is tailing (Symmetry > 1.5). Is my pH off?
Diagnosis: Likely yes, but it could also be "Column Death."[] Mechanism: The pyridine nitrogen in Dehydro Felodipine is interacting with ionized silanols. Solution:
-
Check pH: Ensure the aqueous fraction is pH 3.0 before mixing with organic. Apparent pH shifts in organic mixtures.[2][3]
-
Add Competitor: If using an older column (Type A silica), add 10 mM Triethylamine (TEA) to the mobile phase. TEA competes for silanol sites, blocking them from the analyte.
-
Switch Column: Move to a "Base Deactivated" (Endcapped) C18 column (e.g., USP L1, high carbon load).
Q2: The resolution between Felodipine and the impurity is dropping. Why?
Diagnosis: pH Drift or Temperature Fluctuation. Analysis: Felodipine (DHP) and Dehydro Felodipine (Pyridine) have different shape selectivities.
-
Felodipine: Non-planar, less retained by pi-pi interactions.[]
-
Dehydro: Planar, aromatic, highly retained by pi-pi interactions.[] Solution:
-
If Dehydro moves closer to Felodipine, your organic content might be too high.[]
-
If peak widths are increasing (causing overlap), check the Buffer pH . If pH creeps up to 3.5+, silanol activity increases, broadening the Dehydro peak specifically.[]
Q3: I see a new peak appearing during the run. Is it pH related?
Diagnosis: Likely Photodegradation , not pH.[] Context: Felodipine is extremely light-sensitive. Exposure to lab light oxidizes it to Dehydro Felodipine and other nitro-derivatives rapidly.[] Action:
-
Use amber glassware for all solutions.
-
Wrap column and lines in foil.
-
Note: Extreme pH (< 2.0) can cause hydrolysis of the ester side chains, but light is the more common culprit.
Module 3: Visualizing the Logic
3.1 Troubleshooting Logic Tree
Use this flow to diagnose separation issues.
Figure 1: Decision matrix for diagnosing resolution and peak shape issues in Dehydro Felodipine separation.
3.2 Separation Mechanism Workflow
Figure 2: Mechanistic view of how structure and pH drive the separation.[] Planarity drives retention; pH ensures symmetry.
Module 4: Validation Data Summary
The following table summarizes expected performance metrics when the pH is optimized to 3.0 versus suboptimal conditions.
| Metric | pH 3.0 (Optimized) | pH 6.0 (Suboptimal) | Impact Analysis |
| Dehydro Tailing ( | 1.05 – 1.15 | 1.6 – 2.2 | High pH ionizes silanols ( |
| Resolution ( | > 3.5 | < 1.8 | Tailing of the impurity peak causes overlap with the parent or other degradants. |
| Retention Time ( | Stable | Variable | pH 6.0 is near the steep part of the silanol dissociation curve; small pH errors cause large shifts. |
References
-
United States Pharmacopeia (USP). USP Monograph: Felodipine.[4][5][6] USP-NF.[][5] (Standard reference for "Related Compound A" limits and chromatographic conditions). [][7]
-
European Journal of Chemistry. RP-HPLC method development and validation for simultaneous estimation of ramipril and felodipine.[8] (Validates the use of Phosphate Buffer pH 3.4 for Felodipine stability).
-
Agilent Technologies. Control pH During Method Development for Better Chromatography. (Authoritative guide on silanol suppression and pH zones for reversed-phase columns).
-
Journal of Separation Science. Separation of pyridine derivatives... by pH-zone-refining.[][9][10] (Provides mechanistic insight into pyridine behavior and the necessity of acidic modifiers). []
Sources
- 2. agilent.com [agilent.com]
- 3. Effect of mobile phase pH on reversed-phase HPLC separations of ionizable compounds – secrets of science [shimadzu-webapp.eu]
- 4. Felodipine Related Compound A USP Reference Standard Sigma-Aldrich [sigmaaldrich.com]
- 5. Felodipine [doi.usp.org]
- 6. pharmacopeia.cn [pharmacopeia.cn]
- 7. store.usp.org [store.usp.org]
- 8. RP-HPLC method development and validation for simultaneous estimation of ramipril and felodipine | European Journal of Chemistry [eurjchem.com]
- 9. analyticalsciencejournals.onlinelibrary.wiley.com [analyticalsciencejournals.onlinelibrary.wiley.com]
- 10. Separation of pyridine derivatives from synthetic mixtures by pH-zone-refining counter-current chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Solving matrix effect issues in dehydro felodipine LC-MS quantification
Here is the technical support guide for Dehydro Felodipine LC-MS quantification, structured as a high-level troubleshooting center.
Topic: Resolving Matrix Effects in LC-MS/MS Bioanalysis Status: Active Guide | Target Analyte: Dehydro Felodipine (DHF) | Matrix: Plasma/Serum
Executive Summary
Dehydro felodipine (DHF), the primary pyridine metabolite of the calcium channel blocker Felodipine, presents unique bioanalytical challenges. Unlike its parent dihydropyridine, DHF possesses a fully aromatized pyridine ring, altering its pKa and lipophilicity.
In metabolic stability and pharmacokinetic (PK) studies, DHF is often present at significantly lower concentrations than the parent drug. This necessitates high-sensitivity ESI+ methods, making the assay disproportionately vulnerable to ion suppression caused by endogenous phospholipids (glycerophosphocholines and lysophosphocholines).
This guide provides a self-validating workflow to diagnose, eliminate, and control these matrix effects.
Module 1: Diagnosis – The Post-Column Infusion (PCI) Test
User Question: I am seeing non-linear calibration curves at the lower limit of quantification (LLOQ) for Dehydro Felodipine. How do I confirm if this is a matrix effect or an adsorption issue?
Technical Response: You must perform a Post-Column Infusion (PCI) experiment. Standard matrix factor calculations (comparing spiked matrix vs. neat solution) provide a single numerical value but fail to tell you where in the chromatogram the suppression occurs. PCI visualizes the "suppression zones" relative to your analyte peak.
The PCI Protocol
-
Setup: Tee-in a syringe pump containing a steady flow of Dehydro Felodipine (100–500 ng/mL in mobile phase) into the LC effluent after the column but before the MS source.
-
Injection: Inject a "Blank Matrix" sample (extracted plasma/serum) via the LC autosampler.
-
Observation: Monitor the baseline of the specific MRM transition for DHF.
-
Stable Baseline: No matrix effect.
-
Negative Dip: Ion Suppression (co-eluting interferents stealing charge).
-
Positive Hump: Ion Enhancement.
-
-
Overlay: Superimpose the retention time of your DHF analyte from a standard injection. If the DHF peak aligns with a "dip" in the baseline, you have a confirmed matrix effect.
Visualizing the PCI Workflow
Figure 1: Schematic of the Post-Column Infusion (PCI) setup for identifying ionization suppression zones.
Module 2: Sample Preparation – The Root Cause Solution
User Question: I am currently using Protein Precipitation (PPT) with Acetonitrile. It is fast, but my signal variability is high (CV > 15%). Should I change my extraction method?
Technical Response: Yes. Protein Precipitation (PPT) is insufficient for Dehydro Felodipine at low levels. PPT removes proteins but leaves behind >95% of phospholipids , which are the primary agents of ion suppression in ESI+ mode.
You have two validated pathways to solve this:
Pathway A: Phospholipid Removal Plates (Recommended)
If you wish to maintain the speed of precipitation ("Crash and Shoot"), switch to specialized filtration plates (e.g., HybridSPE, Ostro, or Phree).
-
Mechanism: These plates use Zirconia-coated silica or specific sorbents to selectively retain phospholipids via Lewis Acid/Base interactions while allowing DHF to pass through.
-
Advantage: Removes the "late-eluting" lipid hump that often wraps around into the next injection, causing erratic suppression.
Pathway B: Liquid-Liquid Extraction (LLE)
DHF is highly lipophilic. LLE provides a cleaner extract than PPT by partitioning the analyte into a non-polar solvent, leaving polar matrix components (salts, peptides) in the aqueous phase.
-
Protocol for DHF:
-
Buffer: Add 50 µL Plasma + 50 µL Ammonium Acetate (pH adjusted).
-
Solvent: Add 1 mL TBME (Methyl tert-butyl ether) or Diethyl Ether/Hexane (80:20) .
-
Agitate: Vortex 5 min, Centrifuge 10 min @ 4000g.
-
Transfer: Remove organic supernatant, dry under N2, reconstitute.
-
-
Note: Avoid Ethyl Acetate if possible, as it is slightly more polar and may co-extract more matrix interferences than ethers.
Data Comparison: Extraction Efficiency vs. Matrix Effect
| Method | Recovery (%) | Matrix Factor (MF) | Phospholipid Removal | Suitability for DHF |
| Protein Precip (PPT) | > 90% | 0.4 - 0.6 (High Suppression) | < 10% | Low |
| LLE (Ether/Hexane) | 75 - 85% | 0.9 - 1.0 (Clean) | > 95% | High |
| PL Removal Plates | 85 - 95% | 0.95 - 1.0 (Clean) | > 99% | High |
Module 3: Chromatography & Ionization
User Question: Even with LLE, I see interference. Can I adjust the LC method?
Technical Response: Yes. If sample prep doesn't fully resolve the issue, you must chromatographically separate DHF from the suppression zone.
Column Choice
-
Standard: C18 is acceptable, but DHF is a pyridine derivative.
-
Optimization: Switch to a Phenyl-Hexyl column. The pi-pi interactions with the pyridine ring of DHF often provide different selectivity compared to the aliphatic chains of phospholipids, shifting the analyte away from the interference.
The "Gradient Wash" Rule
Phospholipids are extremely hydrophobic. If you run a short gradient, they may not elute until the next injection (Carryover Matrix Effect).
-
Requirement: Your gradient must go to 95-100% Organic (B) and hold for at least 1-2 minutes after DHF elutes to strip the column of lipids.
Ionization Source: ESI vs. APCI
If matrix effects persist despite all cleanup efforts:
-
Switch to APCI (Atmospheric Pressure Chemical Ionization).
-
Why? APCI is a gas-phase ionization technique. It is significantly less susceptible to liquid-phase competition (ion suppression) than ESI. Since DHF is thermally stable and non-polar, it ionizes well in APCI.
Module 4: Internal Standards (The "Gold Standard")
User Question: Can I use Felodipine (parent drug) or a structural analog as the Internal Standard?
Technical Response: No. This is a critical compliance risk.
-
Reason: Felodipine elutes at a different retention time than Dehydro Felodipine. Therefore, Felodipine will experience different matrix effects than DHF. If DHF is suppressed by 40% at 2.5 min, and Felodipine is suppressed by 10% at 3.5 min, your quantification will be erroneous.
-
Requirement: You must use a Stable Isotope Labeled (SIL) IS , specifically Dehydro Felodipine-d3 (or d5) .
-
Mechanism: The SIL-IS co-elutes exactly with the analyte. Any ion suppression affecting DHF will affect the SIL-IS equally. The ratio of Analyte/IS remains constant, mathematically correcting the matrix effect.
Troubleshooting Logic Tree
Figure 2: Decision matrix for isolating and resolving matrix effects in DHF analysis.
References
-
Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC−MS/MS. Analytical Chemistry.
-
FDA. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis Guidance for Industry. U.S. Food and Drug Administration.[1]
-
Chambers, E., et al. (2007). Systematic development of an onsite phospholipid removal method for the analysis of pharmaceutical compounds in plasma. Journal of Chromatography B.
-
BenchChem. (2025).[2] Dehydro Felodipine-d3: A Comprehensive Technical Guide for Researchers.
-
Pucci, V., et al. (2009). Cation exchange solid-phase extraction for the elimination of phospholipids in the LC-MS/MS analysis of basic drugs. Journal of Pharmaceutical and Biomedical Analysis.
Sources
Technical Support Center: Stability of Dehydro Felodipine Hydrochloride in Frozen Plasma
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth information and practical advice on ensuring the stability of dehydro felodipine hydrochloride in frozen plasma samples. Accurate quantification of drug metabolites is critical for pharmacokinetic and pharmacodynamic studies, and maintaining sample integrity from collection to analysis is paramount. This resource is designed to help you navigate the potential challenges and establish robust protocols for your experiments.
Frequently Asked Questions (FAQs)
Here we address common questions regarding the handling and storage of plasma samples containing dehydro felodipine hydrochloride.
Q1: What is dehydro felodipine and why is its stability in plasma important?
Dehydro felodipine is the primary and pharmacologically inactive metabolite of felodipine, a calcium channel blocker used to treat hypertension.[1][2] The formation of dehydro felodipine occurs through oxidation of the dihydropyridine ring of felodipine, a reaction primarily catalyzed by the cytochrome P450 3A4 (CYP3A4) enzyme in the gut wall and liver.[3][4]
Ensuring the stability of dehydro felodipine in plasma is crucial for several reasons:
-
Accurate Pharmacokinetic (PK) Profiling: The concentration of dehydro felodipine over time is a key parameter in understanding the metabolism and clearance of the parent drug, felodipine.[1][4] Degradation of the metabolite after sample collection will lead to an underestimation of its concentration, resulting in erroneous PK calculations.
-
Metabolite-to-Parent Drug Ratio: This ratio can provide insights into enzyme activity and potential drug-drug interactions. Inaccurate metabolite concentrations will skew this ratio.
-
Regulatory Compliance: Regulatory bodies like the U.S. Food and Drug Administration (FDA) require thorough validation of bioanalytical methods, including demonstrated stability of the analyte in the biological matrix under the conditions of the study.
Q2: What is the recommended storage temperature for plasma samples containing dehydro felodipine hydrochloride?
Based on available data for the reference standard, plasma samples should be stored frozen at -20°C or colder .[5] For long-term storage, ultra-low temperatures of -70°C or -80°C are generally recommended to minimize the risk of degradation.[6] It is imperative to validate the stability of dehydro felodipine hydrochloride at the specific storage temperature used for your study samples.
Q3: How long can I store plasma samples at -20°C before analyzing for dehydro felodipine hydrochloride?
While a storage temperature of -20°C is recommended for the reference compound, the specific duration for which dehydro felodipine hydrochloride remains stable in plasma at this temperature needs to be experimentally determined.[5] A long-term stability study should be conducted as part of your bioanalytical method validation to establish this timeframe. This involves analyzing spiked plasma samples at various time points (e.g., 1, 3, 6, 9, and 12 months) to ensure the concentration remains within acceptable limits of the initial concentration.[6]
Q4: Can repeated freeze-thaw cycles affect the stability of dehydro felodipine hydrochloride in plasma?
Yes, repeated freeze-thaw cycles can potentially lead to the degradation of analytes in plasma. It is a critical parameter to evaluate during your bioanalytical method validation. The stability of dehydro felodipine hydrochloride should be assessed for a minimum of three freeze-thaw cycles. In this experiment, spiked plasma samples are frozen and thawed three times before analysis, and the results are compared to a freshly prepared control sample.
Q5: What is bench-top stability and why is it important for dehydro felodipine hydrochloride?
Bench-top stability refers to the stability of the analyte in the biological matrix at room temperature for a period that mimics the sample handling process in the laboratory. This includes time for sample thawing, aliquoting, and preparation for analysis. It is essential to determine how long plasma samples containing dehydro felodipine hydrochloride can remain at room temperature without significant degradation. This information helps in setting time limits for sample processing to ensure the integrity of the analytical results.
Troubleshooting Guide
This section provides solutions to common problems encountered during the analysis of dehydro felodipine hydrochloride in frozen plasma.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Low or no detectable dehydro felodipine hydrochloride in stored samples. | 1. Analyte degradation due to improper storage temperature or exceeding the established stability period. 2. Degradation due to repeated freeze-thaw cycles. 3. Issues with the analytical method (e.g., extraction efficiency, instrument sensitivity). | 1. Verify the storage temperature records. Conduct a long-term stability study to determine the maximum allowable storage duration. 2. Perform a freeze-thaw stability experiment. If instability is observed, aliquot samples into smaller volumes to avoid multiple thaws. 3. Re-validate the bioanalytical method, paying close attention to extraction recovery and matrix effects. |
| High variability in dehydro felodipine hydrochloride concentrations between replicate analyses of the same sample. | 1. Inconsistent sample handling during the thawing and preparation process (bench-top instability). 2. Non-homogeneity of the plasma sample after thawing. 3. Inconsistent extraction procedure. | 1. Establish and adhere to a strict timeframe for sample processing at room temperature based on bench-top stability data. 2. Ensure complete thawing and thorough but gentle mixing of the plasma sample before aliquoting. 3. Standardize the extraction protocol and ensure all analysts are following the same procedure. |
| Unexpected peaks interfering with the dehydro felodipine hydrochloride peak in the chromatogram. | 1. Formation of degradation products during storage or sample processing. 2. Co-elution of endogenous plasma components. 3. Contamination from collection tubes or processing materials. | 1. Conduct forced degradation studies to identify potential degradation products and ensure the analytical method can resolve them from the analyte peak. 2. Optimize the chromatographic method (e.g., change mobile phase composition, gradient, or column) to improve separation. 3. Use high-quality, pre-screened collection and processing materials. |
Experimental Protocols
A crucial aspect of ensuring data integrity is the validation of your bioanalytical method, including comprehensive stability assessments. The following is a general protocol for conducting a long-term stability study in frozen plasma.
Protocol: Long-Term Stability of Dehydro Felodipine Hydrochloride in Frozen Plasma
Objective: To determine the duration over which dehydro felodipine hydrochloride remains stable in human plasma when stored at a specified frozen temperature (e.g., -20°C or -80°C).
Materials:
-
Dehydro felodipine hydrochloride reference standard
-
Blank human plasma (screened for interferences)
-
Validated bioanalytical method for the quantification of dehydro felodipine hydrochloride in plasma (e.g., LC-MS/MS)
-
Appropriate storage vials
-
Freezer set to the desired storage temperature
Procedure:
-
Preparation of Spiked Plasma Samples:
-
Prepare two concentrations of dehydro felodipine hydrochloride in blank plasma: a low concentration (e.g., 3 times the lower limit of quantification) and a high concentration (e.g., near the upper limit of quantification).
-
Aliquot these spiked plasma samples into storage vials. Prepare enough aliquots for all planned time points, with at least three replicates per concentration per time point.
-
-
Time Zero (T0) Analysis:
-
Immediately after preparation, analyze a set of freshly prepared low and high concentration samples to establish the baseline (T0) concentration.
-
-
Storage:
-
Place the remaining aliquots in the freezer at the designated storage temperature.
-
-
Analysis at Subsequent Time Points:
-
At predefined intervals (e.g., 1, 3, 6, 9, and 12 months), retrieve a set of low and high concentration samples from the freezer.
-
Allow the samples to thaw completely under controlled conditions (e.g., on the bench-top for a specified time or in a refrigerator).
-
Analyze the samples using the validated bioanalytical method.
-
-
Data Analysis:
-
Calculate the mean concentration and standard deviation for each concentration level at each time point.
-
Compare the mean concentrations at each time point to the T0 concentration. The stability is considered acceptable if the mean concentration is within ±15% of the T0 value.
-
Visualization of Experimental Workflow
The following diagram illustrates the workflow for the long-term stability study.
Caption: Workflow for Long-Term Stability Assessment.
Potential Degradation Pathway
While specific degradation pathways for dehydro felodipine are not extensively documented in the provided search results, based on the structure of felodipine and its known degradation under basic conditions, hydrolysis of the ester groups is a plausible degradation route.[2]
Caption: Plausible Hydrolytic Degradation of Dehydro Felodipine.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
Creative Bioarray. (n.d.). Drug Metabolite Stability Assay Protocol in Whole Blood. [Link]
-
PubMed. (1988). Determination of four carboxylic acid metabolites of felodipine in plasma by high-performance liquid chromatography. [Link]
-
Evotec. Plasma Stability | Cyprotex ADME-Tox Solutions. [Link]
-
PubChem. Dehydro Amlodipine Hydrochloride. [Link]
-
OUCI. (2010). Development and validation of a high-throughput method for the quantitative analysis of felodipine in human plasma using.... [Link]
-
ResearchGate. (2019). Plasma concentration–time profiles of felodipine with grapefruit juice,.... [Link]
-
PubMed. (1987). Clinical pharmacokinetics of felodipine. A summary. [Link]
-
PubMed. (2003). Determination of the stability of drugs in plasma. [Link]
-
PubMed. (2023). LC-MS/MS bioanalytical method for the quantitative analysis of nifedipine, bisoprolol, and captopril in human plasma: Application to pharmacokinetic studies. [Link]
-
ResearchGate. (2017). Stability of Drugs, Drug Candidates, and Metabolites in Blood and Plasma. [Link]
-
PMC. (2021). A Physiologically Based Pharmacokinetic and Pharmacodynamic Model of the CYP3A4 Substrate Felodipine for Drug–Drug Interaction Modeling. [Link]
-
Charnwood Discovery. Plasma Stability In Vitro Assay. [Link]
-
IMI ConcePTION. (n.d.). Bioanalytical methods for breast milk and plasma. [Link]
-
Semantic Scholar. (1988). Determination of four carboxylic acid metabolites of felodipine in plasma by high-performance liquid chromatography.. [Link]
-
PubMed. (1990). A population study of the pharmacokinetics of felodipine. [Link]
-
ResearchGate. (1998). Plasma felodipine concentration-time profile from the pilot study in which the effect of grapefruit juice.. [Link]
-
PubMed. (1992). Felodipine pharmacokinetics and plasma concentration vs effect relationships. [Link]
Sources
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- 4. A Physiologically Based Pharmacokinetic and Pharmacodynamic Model of the CYP3A4 Substrate Felodipine for Drug–Drug Interaction Modeling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. usbio.net [usbio.net]
- 6. researchgate.net [researchgate.net]
Dehydro Felodipine Analysis: Technical Support Center for Mitigating Autosampler Carryover
Welcome to the technical support center dedicated to addressing a persistent challenge in bioanalysis: the carryover of dehydro felodipine in HPLC and UHPLC autosamplers. This guide is designed for researchers, scientists, and drug development professionals who require the highest level of accuracy and precision in their analytical data. As a senior application scientist, I have structured this guide to provide not just procedural steps, but also the underlying scientific rationale to empower you to diagnose, troubleshoot, and ultimately resolve carryover issues effectively.
Frequently Asked Questions (FAQs)
Here, we address the most common initial questions regarding dehydro felodipine carryover.
Q1: What is autosampler carryover, and why is dehydro felodipine particularly susceptible?
A: Autosampler carryover is the appearance of a small peak of an analyte in a blank or subsequent sample injection that originates from a preceding, more concentrated sample.[1][2][3] This phenomenon is particularly problematic in sensitive detection methods like mass spectrometry (MS), where even trace amounts can interfere with accurate quantitation.[4]
Dehydro felodipine, the primary and inactive metabolite of felodipine, is formed via CYP3A4 metabolism.[5] While specific data on its physicochemical properties are not as abundant as for the parent drug, felodipine itself is a hydrophobic compound.[6] Hydrophobic compounds are known to adsorb to surfaces within the autosampler, such as the needle, sample loop, and valve rotor seals.[1][4] This "stickiness" is a primary reason why dehydro felodipine may exhibit significant carryover, leading to inaccurate measurements, especially at the lower limit of quantitation (LLOQ).[7][8]
Q2: How can I confirm that the ghost peak I'm seeing is carryover and not contamination?
A: This is a critical first step in troubleshooting. You can differentiate between carryover and contamination through a systematic injection sequence.[8][9]
-
Inject a high-concentration standard of dehydro felodipine.
-
Immediately follow with two or more blank injections (using a clean, analyte-free matrix or mobile phase).[9]
-
Classic Carryover: You will observe a peak for dehydro felodipine in the first blank that is significantly smaller than the standard, and this peak will decrease in subsequent blank injections.[2] This indicates that residual analyte from the previous injection is being introduced.
-
Contamination: If the peak area remains relatively constant across all blank injections, the issue is likely contamination of your blank solution, mobile phase, or a contaminated system component upstream of the injector.[2][8] If increasing the injection volume of the blank also increases the peak area of the "carryover" peak, this strongly suggests the blank itself is contaminated.[2]
Q3: What are the primary sources of carryover within an autosampler?
A: Carryover can originate from several points in the sample flow path. The most common sources are:
-
The Injection Needle: Both the inner and outer surfaces of the needle can retain sample, which is a major source of carryover.[4][10]
-
The Injection Valve: Worn or scratched rotor seals within the injection valve can create dead volumes where the sample can be trapped and slowly released in subsequent injections.[4][11]
-
The Sample Loop: Adsorption of the analyte onto the inner surface of the sample loop can occur, especially if the loop material is not fully compatible with the sample solvent and analyte.[2][9]
-
Fittings and Tubing: Improperly seated fittings can create small voids where the sample can accumulate.[2]
In-Depth Troubleshooting Guides
Guide 1: Systematic Identification of the Carryover Source
Before attempting to solve the problem, you must isolate its origin. This logical workflow will guide you through a process of elimination.
Caption: A step-by-step decision tree to systematically diagnose the source of analyte carryover.
Guide 2: Optimizing Autosampler Wash Parameters for Dehydro Felodipine
Given the likely hydrophobic nature of dehydro felodipine, the composition of your autosampler's wash solvent is the most critical parameter to optimize.
The Causality Behind Wash Solvent Selection: The goal is to use a solvent that effectively solubilizes dehydro felodipine, removing it from all surfaces it has contacted. A wash solvent that is too weak will not be effective, regardless of the volume used.
Recommended Wash Solvent Strategies:
| Strategy | Composition | Rationale |
| Baseline | Mobile phase at the initial gradient composition. | A common starting point, but often insufficient for "sticky" compounds. |
| Strong Organic | 100% Acetonitrile or Methanol. | Acetonitrile is generally a stronger solvent for reversed-phase applications and often outperforms methanol in reducing carryover.[12] |
| Modified Organic | 90:10 Acetonitrile:Isopropanol (IPA) with 0.1% Formic Acid. | IPA is a very strong solvent that can help remove highly adsorbed compounds. The acid can help by modifying the charge state of the analyte and surfaces. |
| "Dipolar Aprotic" | Dimethyl Sulfoxide (DMSO) or N-Methyl-2-pyrrolidone (NMP) in the wash sequence (instrument dependent). | These are extremely strong solvents. Caution: Check for compatibility with your autosampler components (seals, tubing) before use.[13][14][15] A final rinse with a miscible solvent like IPA or methanol is required to remove the DMSO/NMP. |
Key Considerations:
-
Wash Volume and Cycles: Increasing the wash volume or the number of wash cycles can help, but only if the wash solvent is effective.[9][16] A good starting point is a wash volume at least 10 times your injection volume.[17]
-
Pre- and Post-Injection Wash: Modern autosamplers allow for washing both before and after sample aspiration. Utilizing both can significantly reduce carryover from the needle's exterior.[10]
-
Material Compatibility: Always ensure your chosen wash solvents are compatible with the materials in your autosampler's flow path (e.g., PEEK, stainless steel, rotor seals).[13][15][18] Incompatible solvents can cause damage and worsen carryover.
Experimental Protocols
Protocol 1: A Self-Validating Experiment to Quantify Carryover and Test Wash Methods
This protocol establishes a baseline for carryover and systematically tests the effectiveness of different wash solutions.
Objective: To quantify the percentage of carryover and determine the most effective wash solvent for dehydro felodipine.
Materials:
-
Dehydro felodipine standard at the Upper Limit of Quantitation (ULOQ).
-
Dehydro felodipine standard at the Lower Limit of Quantitation (LLOQ).
-
Blank matrix (e.g., drug-free plasma extract).
-
Various wash solvents for testing (see table above).
Procedure:
-
System Equilibration: Equilibrate the LC-MS system with the analytical method until a stable baseline is achieved.
-
Set Initial Wash Method: Configure the autosampler to use your current (or a baseline) wash method.
-
Injection Sequence:
-
Inject blank matrix (Blank 1).
-
Inject LLOQ standard (for reference).
-
Inject ULOQ standard three times (ULOQ 1, 2, 3).
-
Inject blank matrix immediately after the last ULOQ (Carryover Blank 1).
-
Inject another blank matrix (Carryover Blank 2).
-
-
Data Analysis:
-
Calculate the average peak area of the three ULOQ injections.
-
Calculate the percentage of carryover using the following formula: % Carryover = (Peak Area in Carryover Blank 1 / Average Peak Area of ULOQ) * 100
-
The carryover peak area should ideally be less than 20% of the LLOQ peak area for bioanalytical methods.[8]
-
-
Test New Wash Methods:
-
Change the autosampler wash solvent and/or program (e.g., increase volume, add a pre-injection wash).
-
Purge the wash lines thoroughly with the new solvent.
-
Repeat the injection sequence from Step 3.
-
-
Compare Results: Compare the % Carryover for each wash method to identify the most effective solution.
Caption: An iterative workflow for optimizing the autosampler wash method to reduce carryover.
Protocol 2: Hardware Inspection and Maintenance
If optimizing the wash method does not resolve the carryover, a physical issue with the autosampler hardware is likely.[2][4]
Objective: To inspect and replace common wear-and-tear components of the autosampler that cause carryover.
Safety Precaution: Always power down the relevant modules and follow the manufacturer's instructions for maintenance.
Procedure:
-
Inspect the Needle and Needle Seat:
-
Carefully remove the injection needle.
-
Examine the needle tip for any signs of roughness, corrosion, or blockage. A rough needle can damage the needle seat and rotor seal.
-
Inspect the needle seat for visible wear or scratches. A damaged seat can be a source of carryover.[9]
-
Action: Replace both the needle and needle seat if any damage is observed.
-
-
Inspect the Injection Valve Rotor Seal:
-
Following the manufacturer's guide, disassemble the injection valve to access the rotor seal.
-
Inspect the seal for any scratches, grooves, or embedded particulate matter. Scratches create dead volumes where the sample can be trapped.[11]
-
Action: Replace the rotor seal. This is a common consumable part and a frequent culprit for persistent carryover.
-
-
Inspect the Sample Loop:
-
Disconnect the sample loop and flush it offline with a strong solvent (like Isopropanol).
-
Consider replacing the loop, potentially with one made of a different material (e.g., switching from stainless steel to PEEK), as the analyte may have an affinity for a specific surface chemistry.[2]
-
By following these structured FAQs, troubleshooting guides, and detailed protocols, you will be well-equipped to systematically address and resolve autosampler carryover issues related to dehydro felodipine, ensuring the integrity and accuracy of your analytical results.
References
- LC Troubleshooting Bible. (n.d.). Attacking Carryover Problems.
- Dolan, J. W. (2026, February 11). Autosampler Carryover. LCGC International.
-
Lab Manager. (2018, October 11). Minimizing HPLC Carryover. Retrieved from [Link]
-
ResearchGate. (2015, May 28). How can I solve my carry over issue in LC-MS/MS?. Retrieved from [Link]
-
CHROMacademy. (n.d.). Troubleshooting Autosampler Issues. Retrieved from [Link]
-
Lab Manager. (n.d.). How to Reduce Carryover in Liquid Chromatography. Retrieved from [Link]
-
Shimadzu Scientific Instruments. (n.d.). Solving Carryover Problems in HPLC. Retrieved from [Link]
-
Chromatography Today. (2013, September 3). Why do I have Carryover?. Retrieved from [Link]
-
KNAUER. (n.d.). Investigation of carryover under consideration of different washing solvents and volumes. Retrieved from [Link]
-
Altasciences. (n.d.). Effective Carryover Reduction by Derivatization of Residual Analyte in HPLC System During LC-MS/MS Quantification. Retrieved from [Link]
-
Waters Corporation. (2018, June). Carryover Mitigation Using Needle Wash Solvent Chemistry and Autosampler Features of a UPLC-MS System. Retrieved from [Link]
-
SciSpace. (n.d.). Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y. Retrieved from [Link]
-
American Laboratory. (2009, October 1). Reduced Carryover Using an LC Autosampler System. Retrieved from [Link]
-
Element Lab Solutions. (2018, September 7). GC Carryover Problems. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Troubleshooting Carry-Over in the LC-MS Analysis of Biomolecules: The Case of Neuropeptide Y. Retrieved from [Link]
-
LabRulez LCMS. (2019). Carryover Mitigation Using Needle Wash Solvent Chemistry and Autosampler Features of a UPLC-MS System. Retrieved from [Link]
- Rane, S., et al. (2014). Highly sensitive quantitative analysis of Felodipine and Hydrochlorothiazide from plasma using LC/MS/MS. ASMS 2014 TP497.
-
Grupo Biomaster. (n.d.). Minimizing Carryover Using a Four Solvent Wash Station. Retrieved from [Link]
-
WelchLab. (2025, April 27). Comprehensive Cleaning Methods for HPLC Autosampler Vials. Retrieved from [Link]
-
Tremco Sealants. (n.d.). Adhesion and Compatibility in Critical Connections. Retrieved from [Link]
-
LCGC International. (2026, February 9). HPLC Troubleshooting: Autosampler Contamination. Retrieved from [Link]
-
U.S. Plastic Corp. (n.d.). Chemical Compatibility Chart. Retrieved from [Link]
-
The Lee Company. (n.d.). Material Chemical Compatibility Guidelines. Retrieved from [Link]
-
Zenodo. (n.d.). Analytical method development and validation of felodipine in bulk and tablet dosage form by using RP-HPLC techniques. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Method Development, Validation and Stability Studies of Felodipine by RP-HPLC and Molecular Interaction Studies of Felodipine and Voltage Gated L-type Calcium Channel. Retrieved from [Link]
-
Cole-Parmer. (n.d.). Chemical Compatibility Database. Retrieved from [Link]
-
Shimadzu Corporation. (n.d.). Automatic Optimization of Sample Solvent Composition for Achieving Sharp Peak Shapes. Retrieved from [Link]
-
Arnold Machine. (2024, December 30). What to Look for in an Adhesive Application System. Retrieved from [Link]
- Journal of Pharmaceutical Sciences and Research. (2018, January 7). Development and Validation of Stability Indicating Assay Method for Determination of Felodipine in Tablet Dosage Form.
-
Journal of Pharmaceutical and Biomedical Analysis. (2005, January 4). Elimination of autosampler carryover in a bioanalytical HPLC-MS/MS method: a case study. Retrieved from [Link]
-
ResearchGate. (2016, November 28). How to get rid of carryover on my HPLC autosampler?. Retrieved from [Link]
Sources
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- 4. Minimizing HPLC Carryover | Lab Manager [labmanager.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
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Validation & Comparative
Comparative Profiling of Dehydrofelodipine: Extensive vs. Poor Metabolizer Phenotypes
[1]
Executive Summary
Felodipine is a high-clearance dihydropyridine calcium channel blocker widely used as a probe substrate for CYP3A4 and CYP3A5 activity. Its primary metabolic pathway involves dehydrogenation to dehydrofelodipine , a pharmacologically inactive pyridine metabolite.
Understanding the kinetic variance of dehydrofelodipine between Extensive Metabolizers (EM) and Poor Metabolizers (PM) is critical for drug-drug interaction (DDI) modeling and precision dosing. In this context, "Poor Metabolizers" refers to individuals with the CYP3A53/3 genotype (non-expressors) or those under the influence of strong CYP3A inhibitors (phenocopying).
Key Differentiator: While felodipine exposure (AUC) increases dramatically in PMs, the Dehydrofelodipine/Felodipine metabolic ratio serves as the definitive biomarker for CYP3A function, significantly decreasing in PM phenotypes due to metabolic blockade.
Mechanistic Background: The CYP3A Pathway
The formation of dehydrofelodipine is the rate-limiting step in felodipine clearance. This process is mediated primarily by CYP3A4 in the liver and gut wall, with a variable contribution from CYP3A5.
Metabolic Pathway Diagram
The following diagram illustrates the primary oxidation pathway and the impact of the CYP3A5 polymorphism.
Figure 1: Felodipine metabolic pathway highlighting the central role of CYP3A4/5 in dehydrofelodipine formation.
Comparative Analysis: Extensive vs. Poor Metabolizers[1][2]
The distinction between EMs and PMs is driven by the genetic expression of CYP3A5 or the presence of inhibitors.
-
Extensive Metabolizers (EM): Carriers of at least one functional allele (CYP3A51*). They exhibit rapid first-pass metabolism.[1]
-
Poor Metabolizers (PM): Homozygous for the non-functional allele (CYP3A53/3) or subject to inhibition (e.g., grapefruit juice). They rely almost exclusively on CYP3A4, which may be easily saturated or inhibited.
Pharmacokinetic Profile Comparison
| Parameter | Extensive Metabolizers (EM) | Poor Metabolizers (PM) | Mechanistic Rationale |
| Felodipine AUC | Low | High (2-6x increase) | Reduced first-pass extraction in PMs allows more parent drug to enter systemic circulation. |
| Dehydrofelodipine Cmax | Rapid / High | Delayed / Variable | Formation is rate-limited in PMs; however, secondary elimination of the metabolite may also be slowed. |
| Metabolic Ratio (Dehydro/Parent) | High | Low | The most robust indicator of phenotype. A low ratio confirms metabolic bottlenecking. |
| Clearance (CL/F) | High (> 1.5 L/min) | Reduced (< 0.5 L/min) | Direct reflection of hepatic and intestinal CYP3A activity. |
The "Inhibition Paradox"
In cases of inhibition (e.g., grapefruit juice), the absolute level of dehydrofelodipine may sometimes rise or remain stable despite the blockade. This occurs because the inhibitor also blocks the secondary metabolism of dehydrofelodipine (see Figure 1). Therefore, the Metabolic Ratio remains the only reliable metric for distinguishing phenotypes, as it consistently drops in PM states.
Experimental Protocol: LC-MS/MS Quantification
To accurately compare these levels, a validated LC-MS/MS method is required. The following protocol ensures separation of the parent from the pyridine metabolite.
Methodological Workflow
Figure 2: Sample preparation workflow for simultaneous quantification of felodipine and dehydrofelodipine.
Instrument Parameters (Self-Validating)
-
Column: C18 Reverse Phase (e.g., 50mm x 2.1mm, 1.7µm).
-
Mobile Phase: Gradient elution with 0.1% Formic Acid in Water (A) and Acetonitrile (B).
-
Mass Spectrometry (ESI+):
-
Felodipine: MRM transition 384.1 → 338.1 (Chlorine isotope pattern confirmation required).
-
Dehydrofelodipine: MRM transition 382.1 → 336.1 (Note the -2 Da mass shift).
-
-
Validation Check: The separation of parent and metabolite is critical. Dehydrofelodipine typically elutes slightly earlier than felodipine on C18 columns due to increased polarity from the pyridine ring.
References
-
Influence of CYP3A5*3 and BCRPC421A genetic polymorphisms on the pharmacokinetics of felodipine in healthy Chinese volunteers. Source: PubMed / Wiley [Link]
-
A Physiologically Based Pharmacokinetic and Pharmacodynamic Model of the CYP3A4 Substrate Felodipine for Drug–Drug Interaction Modeling. Source: NIH / Pharmaceutics [Link]
-
Highly sensitive quantitative analysis of Felodipine and Hydrochlorothiazide from plasma using LC/MS/MS. Source: Shimadzu Application Note [Link][2]
-
Grapefruit juice-felodipine interaction: mechanism, predictability and effect of naringin. Source: PubMed [Link]
-
Clinical pharmacokinetics of felodipine. A summary. Source: PubMed / Drugs [Link][3]
Qualification of Dehydro Felodipine Secondary Reference Standards
A Comparative Performance Guide for Pharmaceutical Analysis
Executive Summary
In the high-stakes environment of pharmaceutical quality control (QC), the reliance on Primary Reference Standards (PRS) for every routine analysis is neither economically viable nor logistically robust. This guide details the scientific qualification of Dehydro Felodipine (an oxidation impurity of Felodipine) as a Secondary Reference Standard (SRS) .
We present a comparative analysis demonstrating that a rigorously qualified SRS can perform equivalently to a pharmacopeial PRS (USP/EP) for impurity profiling, provided the qualification follows the Mass Balance or Direct Comparison protocols outlined herein.
The Scientific Imperative: Why Dehydro Felodipine?
Dehydro Felodipine (Ethyl methyl 4-(2,3-dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate) is the primary oxidative degradation product of Felodipine. Unlike the active pharmaceutical ingredient (API), which is a dihydropyridine, the dehydro impurity possesses a fully aromatic pyridine ring.
Critical Analysis:
-
Regulatory Impact: As a known impurity, it must be monitored under ICH Q3A/B guidelines.
-
Structural Nuance: The aromatization results in the loss of the chiral center found in Felodipine, altering its UV absorption spectrum and retention time. This makes specific spectral characterization (NMR/UV) mandatory during qualification.
Primary vs. Secondary Standards: A Performance Comparison
The decision to switch from PRS to SRS is driven by the balance of Metrological Traceability vs. Operational Efficiency .
Comparative Matrix
| Feature | Primary Reference Standard (PRS) | Secondary Reference Standard (SRS) |
| Source | Pharmacopeia (USP, EP) or Official Agency | In-house synthesis or Third-party certified |
| Traceability | Absolute (Legal/Compendial Authority) | Traceable to PRS via experimental qualification |
| Cost | High ( | Low ($/g) |
| Availability | Limited quantity; potential backorders | Bulk availability; sustainable supply chain |
| Purity | 100% (assigned) or Certified Value | Must be experimentally determined (typically >98%) |
| Use Case | Dispute resolution, SRS qualification | Routine QC, Release Testing, Stability Studies |
The Verdict: An SRS is scientifically equivalent for routine use only if its assigned potency is statistically indistinguishable from the PRS-derived value or established via a robust Mass Balance approach.
Qualification Workflow: The "Self-Validating" Protocol
To ensure Scientific Integrity , the qualification process must establish identity, purity, and potency.
Visualizing the Qualification Logic
The following diagram illustrates the decision matrix for assigning potency to the Dehydro Felodipine SRS.
Caption: Logical workflow for qualifying a secondary standard, ensuring traceability via either Mass Balance or Direct Comparison.
Detailed Experimental Protocols
Phase 1: Structural Confirmation (Identity)
Before quantitative analysis, the chemical structure must be unequivocally proven.
-
1H-NMR (Proton NMR): Confirm the absence of the dihydropyridine protons (typically around 5.0 ppm in Felodipine) and the presence of the aromatic pyridine pattern.
-
Mass Spectrometry (LC-MS): Confirm the molecular ion peak. Dehydro Felodipine (
) will have a mass 2 units lower than Felodipine.-
Target Mass: ~382.2 amu (vs 384.2 for Felodipine).
-
Phase 2: Purity & Potency Assignment
This is the critical step where the SRS performance is quantified.
Method A: The Mass Balance Approach (Preferred for High Purity)
This method is self-validating because it accounts for all impurities.
graphic Purity (%) \times \left(1 - \frac{%Water + %Solvents + %Residue}
Experimental Setup (HPLC):
-
Column: C18 (e.g., Inertsil ODS-2, 150 x 4.6 mm, 5 µm).
-
Mobile Phase: Acetonitrile : Phosphate Buffer pH 3.0 (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (Dehydro Felodipine has strong absorbance here due to aromatization).
-
Injection Vol: 20 µL.
Method B: Direct Assay against Primary Standard Use this if a USP/EP standard of Dehydro Felodipine is available.
-
Prepare Standard Solution (PRS) at 0.1 mg/mL.
-
Prepare Sample Solution (SRS) at 0.1 mg/mL.
-
Inject in triplicate (bracketing standards).
-
Calculate potency based on peak area ratio.
Phase 3: Homogeneity & Stability
-
Homogeneity: Test 10 random vials from the batch. The RSD of the assay must be < 1.0%.
-
Stability: Store at defined conditions (e.g., 2-8°C). Re-qualify annually.
Experimental Data: Performance Validation
The following data simulates a qualification run comparing a candidate SRS batch against a USP Primary Standard.
Table 1: Chromatographic Purity Data (HPLC)
| Impurity Name | Retention Time (min) | Relative Retention (RRT) | Area % (Mean, n=6) |
| Dehydro Felodipine | 12.4 | 1.00 | 99.42% |
| Impurity A (Felodipine) | 14.1 | 1.14 | 0.15% |
| Unknown Impurity 1 | 6.2 | 0.50 | 0.08% |
| Unknown Impurity 2 | 18.5 | 1.49 | 0.35% |
| Total Impurities | - | - | 0.58% |
Table 2: Potency Calculation (Mass Balance)
| Parameter | Method | Result | Impact on Potency |
| Chromatographic Purity | HPLC (Area Normalization) | 99.42% | Base Value |
| Water Content | Karl Fischer Titration | 0.15% | Subtract |
| Residual Solvents | GC-Headspace | 0.05% | Subtract |
| Residue on Ignition | Gravimetric (Sulfated Ash) | 0.02% | Subtract |
| FINAL ASSIGNED POTENCY | Calculation | 99.20% | (As-is basis) |
Table 3: Verification against USP Primary Standard
To validate the Mass Balance value (99.20%), we assayed the SRS against a USP Dehydro Felodipine RS (Label Claim: 99.8%).
| Replicate | USP Standard Area | SRS Candidate Area | Calculated SRS Potency |
| Inj 1 | 1,250,400 | 1,241,500 | 99.1% |
| Inj 2 | 1,251,100 | 1,243,200 | 99.2% |
| Inj 3 | 1,249,800 | 1,242,800 | 99.2% |
| Average | 1,250,433 | 1,242,500 | 99.17% |
References
-
International Conference on Harmonisation (ICH). Guidance for Industry Q2(R1): Validation of Analytical Procedures: Text and Methodology. (2005).[1][2][3] [Link]
-
U.S. Food and Drug Administration (FDA). Analytical Procedures and Methods Validation for Drugs and Biologics. (2015).[1][4] [Link]
-
World Health Organization (WHO). General Guidelines for the Establishment, Maintenance and Distribution of Chemical Reference Substances. WHO Technical Report Series, No. 943, Annex 3. (2007). [Link]
-
European Pharmacopoeia (Ph.[5][6] Eur.). Chapter 5.12. Reference Standards. (Current Revision). [Link]
Sources
Safety Operating Guide
Dehydro Felodipine Hydrochloride: Operational Disposal and Safety Protocol
Executive Safety Assessment
Dehydro Felodipine Hydrochloride (the oxidized pyridine analogue of Felodipine) presents specific environmental and toxicological challenges that differ slightly from its parent dihydropyridine compound. As a primary metabolite and pharmacopeial impurity (EP Impurity A), it is frequently handled in analytical settings.[1]
Critical Hazard Profile:
-
Aquatic Toxicity (High): Like Felodipine, the dehydro- metabolite retains significant lipophilicity and biological activity, classified as Very Toxic to Aquatic Life (H410) .[1] Release into sewer systems is strictly prohibited.[1][2]
-
Halogenated Compound: The presence of the 2,3-dichlorophenyl ring mandates its classification as Halogenated Organic Waste .[1] This distinction is vital for incineration protocols to prevent the formation of dioxins if incinerated at improper temperatures.[1]
-
Acute Toxicity: Harmful if swallowed (H302).[1][3] The hydrochloride salt form increases water solubility, thereby increasing bioavailability and the speed of environmental dispersion if spilled.[1]
Chemical Characterization & Waste Classification
Before disposal, the material must be correctly characterized to ensure regulatory compliance (RCRA/EPA).[1]
| Parameter | Specification | Operational Implication |
| Chemical Name | Ethyl methyl 4-(2,3-dichlorophenyl)-2,6-dimethylpyridine-3,5-dicarboxylate HCl | Halogenated (Contains Chlorine).[1][4][5] |
| CAS (Free Base) | 96382-71-7 (Ref: Felodipine Impurity A) | Use for manifest documentation.[1] |
| Waste Code (US) | Non-listed (Not P or U listed) | Manage as Characteristic Hazardous Waste or Pharm Waste .[1] |
| Solubility | Organic Solvents (DMSO, MeOH); Water (Moderate as HCl salt) | High mobility in water; DO NOT FLUSH. |
| Molecular Formula | C₁₈H₁₇Cl₂NO₄[1] · HCl | High Chlorine content requires specific scrubbers during incineration.[1] |
Operational Disposal Protocol
A. Decision Logic for Disposal
The following workflow dictates the handling of Dehydro Felodipine HCl based on its physical state.
Figure 1: Decision matrix for the segregation and disposal of Dehydro Felodipine Hydrochloride waste.
B. Protocol for Solid Waste (Pure Substance)
Context: Expired reference standards, weighing errors, or degraded powder.[1]
-
Containment: Do not place loose powder directly into a drum.
-
Transfer the substance into a screw-cap jar or high-density polyethylene (HDPE) bottle.
-
Label this primary container: "Hazardous Waste - Toxic Solid - Dehydro Felodipine HCl".[1]
-
-
Secondary Containment: Place the primary container inside a clear, sealable LDPE bag (Zip-lock type).
-
Accumulation: Deposit into the laboratory's Solid Hazardous Waste Drum .
-
Note: Ensure the drum is rated for toxic solids.[1]
-
-
Destruction: The waste contractor must utilize High-Temperature Incineration .[1]
C. Protocol for Liquid Waste (Solutions)
Context: HPLC effluent, stock solutions in DMSO/Methanol.
-
Segregation Rule: Due to the two chlorine atoms on the phenyl ring, this compound renders any solution it contaminates "Halogenated" if the concentration is significant.[1]
-
Best Practice: Always default to the Halogenated Waste carboy.[1]
-
Why? Mixing halogenated compounds into non-halogenated waste streams can result in heavy fines from waste handlers, as non-halogenated solvents are often used as fuel blending (energy recovery), which cannot tolerate high chlorine content [2].[1]
-
-
pH Check: If the solution is acidic (due to the HCl salt), ensure the waste container is compatible (HDPE or Glass, not metal).
-
Labeling:
-
Tag: "Halogenated Organic Waste".[1]
-
Constituents: List "Methanol" (or solvent used) AND "Dehydro Felodipine".
-
-
Prohibition: Never pour down the sink. The compound is toxic to aquatic organisms and persists in the environment [3].[1][3][6]
Emergency Spill Management
In the event of a powder spill, the primary goal is to prevent aerosolization (inhalation hazard) and environmental release.[1]
Required PPE: Nitrile gloves (double gloved), Safety Goggles, Lab Coat, N95 or P100 Respirator (if powder is fine/dusty).[1]
Step-by-Step Cleanup:
-
Isolate: Demarcate the area.[1]
-
Dry Cleanup (Preferred): Use a HEPA-filtered vacuum dedicated to chemical cleanup.[1]
-
Wet Method (Alternative): If HEPA is unavailable, gently cover the spill with paper towels dampened with water (to solubilize the HCl salt) or methanol.[1]
-
Decontamination: Wipe the surface with a detergent solution followed by water.[1]
-
Disposal: All cleanup materials (towels, gloves, filters) must be treated as Solid Hazardous Waste (see Section 3B).[1]
Regulatory & Compliance Context
-
US EPA (RCRA): While not explicitly "P-listed" (acutely toxic), Dehydro Felodipine should be managed under the "Pharmaceutical Rule" (40 CFR Part 266 Subpart P) if your facility has opted in.[1] If not, it falls under characteristic waste if it exhibits toxicity, but generally, it is managed as non-RCRA hazardous waste that must be incinerated due to environmental toxicity [5].[1]
-
European CLP: Classified as Aquatic Acute 1 / Chronic 1.[1] Disposal must adhere to Directive 2008/98/EC on waste.[1]
References
-
Thermo Fisher Scientific. (2025).[1] Safety Data Sheet: Felodipine. Retrieved from
-
University of Illinois Urbana-Champaign. (n.d.).[1] Halogenated Organic Liquids - Standard Operating Procedure. Retrieved from
-
Cayman Chemical. (2025).[1][3] Safety Data Sheet: Felodipine. Retrieved from
-
Spectrum Chemical. (2015).[1] Safety Data Sheet: Dehydro Felodipine Context. Retrieved from
-
US EPA. (2019).[1] Management of Hazardous Waste Pharmaceuticals. Retrieved from
Sources
- 1. echemi.com [echemi.com]
- 2. pharmacopoeia.com [pharmacopoeia.com]
- 3. cdn.caymanchem.com [cdn.caymanchem.com]
- 4. 5-carboxy-6-hydroxymethyl-dehydro Felodipine - CAS - 96558-29-1 | Axios Research [axios-research.com]
- 5. static.cymitquimica.com [static.cymitquimica.com]
- 6. datasheets.scbt.com [datasheets.scbt.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
